molecular formula C3H7N B1314981 (R)-2-Methylaziridine CAS No. 83647-99-8

(R)-2-Methylaziridine

Cat. No.: B1314981
CAS No.: 83647-99-8
M. Wt: 57.09 g/mol
InChI Key: OZDGMOYKSFPLSE-GSVOUGTGSA-N
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Description

(R)-2-Methylaziridine (CAS 83647-99-8) is a chiral, three-membered heterocyclic amine of significant interest in advanced organic synthesis . Its highly strained ring, with bond angles of approximately 60°, and the presence of a chiral center at the C2 position make it a versatile and valuable precursor for the stereoselective construction of complex nitrogen-containing molecules . Researchers utilize this compound as a key chiral building block, as its ring can be opened regioselectively and stereospecifically by various nucleophiles to yield chiral amines, amino acids, and other valuable intermediates . This reactivity is exploited in the synthesis of bioactive compounds and active pharmaceutical ingredients (APIs), such as serving as a key fragment in the fluoroquinolone antibiotic PF-00951966 . The compound is also used in the paper, textile, and polymer industries . This compound is a colorless, oily liquid with an ammonia-like odor . It is highly flammable and possesses significant health hazards; it is toxic upon exposure to skin and if inhaled, causes severe skin and eye damage, and is considered a potential occupational carcinogen . This product is strictly for Research Use Only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDGMOYKSFPLSE-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232492
Record name Propylenimine, (+)-
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Molecular Weight

57.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83647-99-8
Record name Propylenimine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylenimine, (+)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYLENIMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis and Discovery of 2-Methylaziridine: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of a Strained Ring

In the landscape of heterocyclic chemistry, the aziridine ring, a three-membered heterocycle containing one nitrogen atom, stands out for its unique combination of stability and reactivity. This strained ring system is a cornerstone in synthetic organic chemistry, serving as a versatile building block for a myriad of more complex nitrogen-containing molecules. Among its derivatives, 2-methylaziridine, also known as propyleneimine, holds particular importance. Its chirality and the inherent reactivity of the aziridine ring make it a valuable precursor in the stereoselective synthesis of pharmaceuticals and other bioactive compounds.[1] This guide provides an in-depth exploration of the discovery and synthesis of 2-methylaziridine, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in scientific integrity and practical application.

I. Discovery and Historical Context: The Genesis of Aziridine Chemistry

The journey into the world of aziridines began in 1888 with the pioneering work of German chemist Siegmund Gabriel.[2] His investigations into the reactions of primary amines with 1,2-dihaloalkanes led to the first synthesis of the parent aziridine, then referred to as "ethyleneimine." This discovery laid the foundation for a new field of heterocyclic chemistry, though the inherent toxicity and explosive polymerization potential of these small-ring systems presented significant challenges to early researchers. The subsequent development of safer and more efficient synthetic methods was crucial for unlocking the synthetic potential of aziridines and their derivatives, including 2-methylaziridine.

II. Key Synthetic Methodologies for 2-Methylaziridine

The synthesis of 2-methylaziridine can be approached through several strategic pathways. The choice of method is often dictated by the desired stereochemistry, the scale of the reaction, and the availability of starting materials. This section delves into the core principles and practical execution of the most significant synthetic routes.

A. The Wenker Synthesis: A Classic Ring-Closure Strategy

The Wenker synthesis, a cornerstone in aziridine chemistry, provides a reliable method for the preparation of aziridines from β-amino alcohols.[3][4] The process involves two main transformations: the sulfation of the amino alcohol followed by a base-mediated intramolecular cyclization.

Causality Behind the Experimental Choices:

The initial step involves the conversion of the hydroxyl group into a good leaving group, typically a sulfate ester. Sulfuric acid is the classic reagent for this transformation, though its harshness can be a limitation for sensitive substrates.[3] The subsequent addition of a strong base is critical for deprotonating the amine, which then acts as an intramolecular nucleophile, displacing the sulfate group to form the aziridine ring. The choice of base and reaction conditions can significantly impact the yield and purity of the final product. Milder variations of the Wenker synthesis have been developed to circumvent the harsh conditions of the original protocol.[4]

Experimental Protocol: Improved and Mild Wenker Synthesis of 2-Methylaziridine

This protocol is adapted from improved methodologies that utilize less harsh reagents and conditions.

  • Step 1: Esterification.

    • To a solution of isopropanolamine (1-amino-2-propanol) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add chlorosulfonic acid dropwise with vigorous stirring. The molar ratio of isopropanolamine to chlorosulfonic acid should be approximately 1:1.1.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the amino sulfate intermediate.

  • Step 2: Cyclization.

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically a 20-40% aqueous solution), to the reaction mixture. The base should be added in excess to neutralize the sulfuric acid and to catalyze the ring closure.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, separate the organic layer.

  • Step 3: Purification.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude 2-methylaziridine can be further purified by distillation.

Wenker_Synthesis Isopropanolamine Isopropanolamine Amino_Sulfate Amino Sulfate Intermediate Isopropanolamine->Amino_Sulfate Esterification ChlorosulfonicAcid Chlorosulfonic Acid (or H₂SO₄) ChlorosulfonicAcid->Amino_Sulfate Methylaziridine 2-Methylaziridine Amino_Sulfate->Methylaziridine Intramolecular Cyclization Base Base (e.g., NaOH) Base->Methylaziridine

B. The Gabriel Synthesis: A Versatile Approach for Primary Amines and Aziridines

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides.[4][5] A modification of this reaction can be employed for the synthesis of aziridines, typically starting from a β-haloamine.

Causality Behind the Experimental Choices:

This method utilizes phthalimide as a protected source of ammonia. The nitrogen in phthalimide is acidic and can be deprotonated by a base to form a potent nucleophile.[4] This nucleophile then displaces a halide in an SN2 reaction. For aziridine synthesis, the starting material is a molecule that already contains both the amine (in a protected form) and a leaving group in a 1,2-relationship. The final step involves the deprotection of the phthalimide to reveal the primary amine, which in the case of a β-haloamine precursor, would have already undergone intramolecular cyclization. A common method for deprotection is treatment with hydrazine.[2]

Experimental Protocol: Gabriel-type Synthesis of N-substituted 2-Methylaziridine

This protocol outlines a general procedure that can be adapted for 2-methylaziridine synthesis.

  • Step 1: Preparation of the β-haloamine.

    • Synthesize the appropriate β-haloamine precursor. For 2-methylaziridine, this would be a derivative of 1-halo-2-aminopropane. The choice of halogen (Br or Cl) will affect the reactivity.

  • Step 2: N-Alkylation of Potassium Phthalimide.

    • In a suitable polar aprotic solvent such as dimethylformamide (DMF), dissolve potassium phthalimide.

    • Add the β-haloamine to the solution.

    • Heat the reaction mixture to facilitate the SN2 reaction. The temperature and reaction time will depend on the specific substrate.

    • Monitor the formation of the N-substituted phthalimide intermediate.

  • Step 3: Intramolecular Cyclization and Deprotection.

    • Once the N-alkylation is complete, the intramolecular cyclization to form the aziridine ring may occur spontaneously or require heating.

    • To deprotect the aziridine, add hydrazine hydrate to the reaction mixture.

    • Reflux the mixture. This will cleave the phthalimide group, yielding the desired N-substituted 2-methylaziridine and phthalhydrazide as a precipitate.[2]

  • Step 4: Purification.

    • Filter off the phthalhydrazide precipitate.

    • Isolate the 2-methylaziridine from the filtrate by extraction and subsequent distillation.

Gabriel_Synthesis PotassiumPhthalimide Potassium Phthalimide N_Substituted_Phthalimide N-(2-halopropyl)phthalimide PotassiumPhthalimide->N_Substituted_Phthalimide SN2 Reaction BetaHaloamine β-Haloamine (e.g., 1-bromo-2-aminopropane) BetaHaloamine->N_Substituted_Phthalimide Methylaziridine 2-Methylaziridine N_Substituted_Phthalimide->Methylaziridine Intramolecular Cyclization & Deprotection Phthalhydrazide Phthalhydrazide (precipitate) N_Substituted_Phthalimide->Phthalhydrazide Cleavage Hydrazine Hydrazine Hydrazine->Methylaziridine Hydrazine->Phthalhydrazide

C. Stereoselective Synthesis of Chiral 2-Methylaziridine

For applications in drug development, the ability to synthesize enantiomerically pure forms of 2-methylaziridine is paramount. Several strategies have been developed to achieve this, often involving chiral catalysts or starting from a chiral pool.

Key Strategies for Enantioselectivity:

  • Enzymatic Desymmetrization: Lipases can be used for the enantioselective acylation of a prochiral diol precursor, which can then be converted to the chiral aziridine.[6]

  • Catalytic Asymmetric Aziridination: The use of chiral transition metal catalysts, often with copper or rhodium, can facilitate the direct aziridination of alkenes with high enantioselectivity.

  • Starting from Chiral Precursors: Chiral amino acids, such as alanine, can be converted into chiral β-amino alcohols, which then undergo a stereospecific Wenker-type cyclization.

The enantiomeric excess (ee) is a critical parameter for these syntheses, and values exceeding 95% are often targeted for pharmaceutical applications.

III. Quantitative Data Summary

The following table summarizes key physical and chemical properties of 2-methylaziridine, along with typical yield ranges for its synthesis.

PropertyValueSource
Molecular Formula C₃H₇N[1]
Molecular Weight 57.09 g/mol [1]
Boiling Point 66-67 °C[7]
Density ~0.805 g/mL[1]
Appearance Colorless liquid[1]
Odor Ammonia-like[1]
Wenker Synthesis Yield 40-85%[4]
Stereoselective Synthesis (ee) >95% (method dependent)[8]

IV. Applications in Drug Development

The strained aziridine ring is a key pharmacophore in several important therapeutic agents. Its ability to act as an alkylating agent upon ring-opening is central to the mechanism of action of certain anticancer drugs.

Mitomycin C: A Case Study

Mitomycin C is a potent anticancer agent that contains an aziridine ring.[9][10] In the reducing environment of a cell, the aziridine ring is activated, leading to the cross-linking of DNA strands.[11] This action inhibits DNA replication and ultimately leads to cell death, making it an effective treatment for a range of cancers.[9][10] The synthesis of mitomycin C and its analogs is a significant area of research, with the stereoselective formation of the aziridine ring being a critical step.[12]

V. Safety, Handling, and Storage

2-Methylaziridine is a hazardous substance and must be handled with extreme care. It is classified as a potential carcinogen and is toxic by inhalation, ingestion, and skin contact.[1][13]

Safe Handling Procedures:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of exposure, a respirator may be necessary.

  • Storage: Store 2-methylaziridine in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[14][15] It is often stored with an inhibitor to prevent polymerization.[1]

  • Spill and Emergency Procedures: In case of a spill, evacuate the area and absorb the material with an inert absorbent.[16] For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][17] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[17]

VI. Conclusion

2-Methylaziridine, a small molecule with a rich history, continues to be a compound of significant interest in the scientific community. Its unique reactivity, stemming from its strained three-membered ring, provides a powerful tool for the construction of complex nitrogen-containing molecules. As synthetic methodologies become more refined, particularly in the realm of stereoselective synthesis, the applications of 2-methylaziridine in drug discovery and development are poised to expand even further. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher looking to harness the synthetic potential of this versatile chemical building block.

VII. References

  • Organic Chemistry. (2022, February 4). Wenker Aziridine Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Molecules. (2024, December 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Retrieved from [Link]

  • Kim, K. H., & Lee, K. J. (2006). Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization. Bulletin of the Korean Chemical Society, 27(10), 1547-1548.

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylaziridine. National Center for Biotechnology Information. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 16). Gabriel synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Propyleneimine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,2-Propyleneimine (2-Methyl Aziridine). Retrieved from [Link]

  • Whiteson Lab @ UCI. (2016, November 30). Mitomycin C. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PROPYLENE IMINE HAZARD SUMMARY. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 0322 - PROPYLENEIMINE. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Methylaziridine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Mitomycins syntheses: a recent update. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • MDPI. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

  • UCLA Environment, Health & Safety. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • ChemRxiv. (n.d.). Origin of Enantioselectivity Reversal in Lewis Acid-Catalysed Michael Additions Relying on the Same Chiral Source. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • MDPI. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitomycins. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2007, April 25). The Total Synthesis of Mitomycins. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of N–H azirdines in high enantiomeric excess by in situ aziridine–azirine–aziridine interconversion. Retrieved from [Link]

Sources

(R)-2-Methylaziridine: A Keystone Chiral Synthon for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unlocking its Synthetic Potential

In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds, particularly for pharmaceutical and materials science applications, has driven the development of sophisticated asymmetric synthesis strategies. Among the vast arsenal of chiral building blocks available to the synthetic chemist, (R)-2-Methylaziridine stands out as a uniquely potent and versatile synthon. Its inherent ring strain and the presence of a stereogenic center make it a powerful precursor for the stereoselective construction of a diverse array of nitrogen-containing molecules.[1]

This technical guide provides an in-depth exploration of the applications of this compound, moving beyond a simple catalog of reactions to explain the underlying principles that govern its reactivity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Inherent Potential: Structure and Reactivity

This compound is a three-membered heterocyclic amine featuring a chiral center at the C2 position. The molecule's high reactivity stems from the significant Baeyer strain within the aziridine ring, where the bond angles are compressed to approximately 60°.[1] This strain provides a strong thermodynamic driving force for ring-opening reactions, which are the cornerstone of its synthetic utility.

Key Physicochemical Properties:

PropertyValue
CAS Number 83647-99-8
Molecular Formula C₃H₇N
Molecular Weight 57.09 g/mol
Appearance Colorless, oily liquid
Odor Ammonia-like
Flash Point -4 °C (25 °F)

Critical Safety Note: 2-Methylaziridine (also known as propyleneimine) is a toxic and highly flammable substance. It is considered a potential occupational carcinogen and causes severe skin and eye damage.[1][2][3][4] All manipulations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

The synthetic power of this compound lies in its ability to undergo regio- and stereoselective ring-opening with a wide variety of nucleophiles.[5] This process allows the precise installation of two functional groups in a 1,2-relationship with complete control over the absolute stereochemistry.

The Core Mechanism: Regio- and Stereoselective Ring-Opening

The nucleophilic ring-opening of non-activated aziridines is generally sluggish. Therefore, activation of the aziridine nitrogen is a prerequisite for most transformations. This is typically achieved through protonation by a Brønsted acid or coordination to a Lewis acid.[6] This activation generates an aziridinium ion, which dramatically increases the electrophilicity of the ring carbons.

The regioselectivity of the nucleophilic attack on the activated aziridinium ion is a critical consideration and is influenced by both steric and electronic factors.

  • Attack at the less substituted carbon (C3): This pathway is favored by nucleophiles under conditions that promote a bimolecular nucleophilic substitution (Sₙ2) mechanism. The attack occurs from the backside, leading to an inversion of configuration at the reacting center. In the case of this compound, the nucleophile attacks the unsubstituted C3 carbon.

  • Attack at the more substituted carbon (C2): This pathway becomes significant when there is substantial carbocationic character at the C2 position, favoring an Sₙ1-like mechanism. This is more common for aziridines bearing a C2 substituent that can stabilize a positive charge (e.g., an aryl group). For 2-methylaziridine, this pathway is generally less favored but can be influenced by the choice of Lewis acid and reaction conditions.[6]

The stereochemical outcome is typically a clean inversion of configuration at the site of nucleophilic attack, a hallmark of the Sₙ2 pathway. This high degree of stereospecificity allows the chirality of the starting this compound to be reliably transferred to the product.

Ring_Opening R_Aziridine This compound Aziridinium Activated Aziridinium Ion R_Aziridine->Aziridinium H⁺ or Lewis Acid (LA) Path_SN2 Path A (Sₙ2-like) Attack at C3 (less hindered) Path_SN1 Path B (Sₙ1-like) Attack at C2 (more substituted) Nu Nucleophile (Nu⁻) Nu->Path_SN2 Favored Nu->Path_SN1 Less Favored Product_A 1,2-Substituted Product (Stereochemistry Inverted) Path_SN2->Product_A Product_B 2,1-Substituted Product (Racemization possible) Path_SN1->Product_B

General mechanism for the activated ring-opening of this compound.
Key Synthetic Applications and Protocols

The predictable reactivity of this compound makes it an ideal starting material for the asymmetric synthesis of valuable chiral molecules.

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and serve as ligands in asymmetric catalysis. The Lewis acid-mediated ring-opening of N-activated 2-methylaziridines with oxygen nucleophiles provides a direct and highly stereoselective route to these compounds.

A study by Ghorai et al. demonstrated the highly regioselective Sₙ2-type ring-opening of chiral 2-aryl-N-tosylaziridines with various alcohols, producing nonracemic 1,2-amino ethers in excellent yields and high enantiomeric excess. This principle is directly applicable to this compound.

Table 1: Regioselectivity in Ring-Opening of Activated 2-Methylaziridine

NucleophileActivating AgentPredominant Attack SiteProduct TypeReference
Alcohols (ROH)Lewis Acid (e.g., Cu(OTf)₂)C3 (less substituted)Chiral 1,2-Amino Ether
Water (H₂O)Brønsted Acid (e.g., TFA)C3 (less substituted)Chiral 1,2-Amino Alcohol[7]
Amines (RNH₂)Lewis Acid / HeatC3 (less substituted)Chiral 1,2-Diamine[6]
Cyanide (CN⁻)Alkylating Agent (e.g., MeOTf)C3 (less substituted)Chiral β-Aminonitrile[6]
OrganocupratesLewis AcidC3 (less substituted)Chiral Amines[8]

Experimental Protocol: Synthesis of (R)-N-Tosyl-1-methoxypropan-2-amine

This protocol is adapted from the principles described for similar aziridines.

  • Step 1: N-Tosylation (Activation): To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (R)-2-methyl-1-tosylaziridine.

  • Step 2: Ring-Opening: To a solution of (R)-2-methyl-1-tosylaziridine (1.0 eq) in anhydrous methanol (serving as both reactant and solvent) at 0 °C, add a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 eq). Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Step 3: Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Step 4: Validation: Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure (R)-N-(1-methoxypropan-2-yl)-4-methylbenzenesulfonamide. Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column.

This compound is a powerful precursor for constructing more complex nitrogen-containing heterocycles like piperidines and pyrrolidines.[7][8][9] This is often achieved through a tandem reaction sequence involving an initial intermolecular ring-opening followed by an intramolecular cyclization.

For instance, the ring-opening of an N-protected this compound derivative with a nucleophile containing a tethered electrophile can set the stage for a subsequent ring-closing event, effectively transforming the three-membered ring into a five- or six-membered ring with high diastereoselectivity.[7][8]

Heterocycle_Synthesis start This compound Derivative step1 Step 1: Regioselective Ring-Opening start->step1 intermediate Acyclic Intermediate with tethered electrophile/nucleophile step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 product Chiral Piperidine or Pyrrolidine Derivative step2->product

Workflow for heterocycle synthesis from this compound.

The utility of this compound is highlighted by its incorporation into the synthesis of complex active pharmaceutical ingredients (APIs). It has been identified as a key chiral building block for synthesizing compounds such as the fluoroquinolone antibiotic PF-00951966.[1] In such syntheses, the aziridine ring is opened in a controlled manner to install a chiral diamine or amino alcohol fragment that is crucial for the molecule's biological activity. The N-methylative ring-opening with a cyanide nucleophile, for example, has been used to create key fragments for these types of antibiotics.[6]

Conclusion: A Self-Validating System in Asymmetric Synthesis

This compound is more than just a reactive intermediate; it is a self-validating system for introducing chirality. The inherent strain of the aziridine ring provides the driving force for its transformations, while the stereocenter directs the outcome of these reactions with high fidelity. The well-understood mechanisms of ring-opening allow chemists to rationally design synthetic routes to complex, enantiomerically pure molecules. From fundamental building blocks like amino alcohols to intricate heterocyclic scaffolds found in pharmaceuticals, the applications of this compound continue to expand, cementing its status as an indispensable tool for the modern synthetic chemist.

References

  • Google Patents. (2019). CN110003072A - A kind of preparation method of 2- methylaziridine.
  • ChemRxiv. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. Retrieved from [Link]

  • MDPI. (2022). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and applications of methyleneaziridines. Retrieved from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (2018). Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. Retrieved from [Link]

  • Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methylaziridine. PubChem. Retrieved from [Link]

  • ResearchGate. (2008). Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants. Retrieved from [Link]

  • National Institutes of Health. (2021). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Propyleneimine. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Asymmetric Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

  • Semantic Scholar. (2021). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Retrieved from [Link]

  • YouTube. (2021). Asymmetric Synthesis: With chiral substrate & With chiral auxiliary. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Methylaziridine. Retrieved from [Link]

  • MDPI. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Retrieved from [Link]

  • National Institutes of Health. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 1,2-Propyleneimine (2-Methyl Aziridine). Retrieved from [Link]

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Navigating the Hazards: A Technical Guide to the Safe Handling of 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methylaziridine, also known as propyleneimine, is a valuable reagent and building block in pharmaceutical and materials science, utilized in the synthesis of polymers, coatings, adhesives, and textiles.[1][2] However, its utility is counterbalanced by significant health and safety risks owing to its high reactivity, flammability, and toxicity.[2][3] This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-methylaziridine, designed for researchers, scientists, and drug development professionals. By elucidating the chemical principles behind its hazardous nature, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel.

Understanding the Inherent Risks of 2-Methylaziridine

2-Methylaziridine is a colorless, oily liquid characterized by a pungent, ammonia-like odor.[4][5] Its hazardous properties stem from the strained three-membered aziridine ring, which makes it a reactive alkylating agent.[5] This reactivity is the cornerstone of its utility in chemical synthesis but also the source of its dangers.

1.1. Health Hazards

2-Methylaziridine is classified as acutely toxic and is harmful if swallowed, inhaled, or absorbed through the skin.[4] It is a severe irritant to the skin, eyes, and respiratory tract.[2][6] Direct contact can lead to severe skin burns, eye damage, and respiratory distress, including pulmonary edema.[3][6][7]

Crucially, 2-methylaziridine is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[2][8] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[9] Chronic exposure may lead to long-term health effects, including cancer and sensitization reactions.[3]

1.2. Physicochemical Hazards

This compound is a highly flammable liquid and vapor, with a low flash point of -4°C (25°F).[4][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, posing a severe fire and explosion hazard.[3][4] Furthermore, 2-methylaziridine is thermally unstable and can undergo violent, explosive polymerization, especially in the presence of acids or acid fumes.[2][10]

Prerequisite: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and followed by stringent PPE protocols, is mandatory when handling 2-methylaziridine.

2.1. Engineering Controls: The First Line of Defense

All work with 2-methylaziridine must be conducted within a certified chemical fume hood to prevent the inhalation of its toxic and flammable vapors. The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[3] For operations with a higher risk of splashing or aerosol generation, a glovebox may be necessary. All equipment used for handling must be properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.[3]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with 2-methylaziridine. The following table outlines the minimum PPE requirements for various laboratory operations.

Operation Minimum PPE Requirement
Pre-handling and Inspection - Safety glasses with side shields- Nitrile gloves (single layer)
Weighing and Aliquoting - Chemical splash goggles- Face shield- Chemical-resistant lab coat- Double-layered nitrile or neoprene gloves
Syntheses and Reactions - Chemical splash goggles- Face shield- Chemical-resistant lab coat or apron- Double-layered nitrile or neoprene gloves- Use in a certified chemical fume hood is mandatory
Post-handling and Cleanup - Chemical splash goggles- Face shield- Chemical-resistant lab coat- Heavy-duty nitrile or butyl rubber gloves
Spill Response - Self-contained breathing apparatus (SCBA)- Chemical-resistant suit- Heavy-duty chemical-resistant gloves and boots

Table 1: Personal Protective Equipment (PPE) Requirements

It is imperative to inspect all PPE for integrity before each use. Gloves should be changed frequently, especially if contamination is suspected.[11]

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Experimental Protocols

Adherence to strict protocols is non-negotiable when working with 2-methylaziridine.

3.1. General Handling Procedures
  • Avoid personal contact: This includes inhalation, ingestion, and skin/eye contact.[3]

  • Work in a designated area: Clearly mark the area where 2-methylaziridine is being used.

  • Prevent concentration: Avoid working in low-lying areas or confined spaces where vapors can accumulate.[3]

  • Ignition sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Use only spark-proof tools.[3]

  • No eating, drinking, or smoking: These activities are strictly prohibited in the laboratory.[3]

  • Handwashing: Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

3.2. Storage and Transport

2-Methylaziridine requires careful storage to maintain its stability and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[6] Recommended storage temperature is between 2-8°C.[6]

  • Incompatible Materials: Keep away from acids, acid halides, anhydrides, strong oxidizing agents, isocyanates, and certain metals like copper and aluminum.[2][3] Violent polymerization can occur upon contact with acids or acid fumes.[10]

  • Container Integrity: Store in tightly sealed, chemically compatible containers.[12] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.[12]

  • Stabilization: 2-Methylaziridine is often supplied with an inhibitor to prevent polymerization.[2] It is recommended to store it over solid alkali, such as caustic soda, to prevent violent polymerization from contact with acids.[10]

Emergency Procedures: Preparedness and Response

Prompt and correct response to emergencies is crucial to mitigate harm.

4.1. Spills and Leaks
  • Small Spills (<1 L):

    • Evacuate the immediate area and alert personnel.[13]

    • If trained and equipped, contain the spill using an absorbent material like vermiculite or sand.[3]

    • Use non-sparking tools for cleanup.[3]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

    • Ventilate the area and wash the spill site after cleanup is complete.[3]

  • Large Spills (>1 L):

    • Evacuate the entire laboratory immediately and activate the fire alarm.

    • Call emergency services and inform them of the nature of the spill.

    • Prevent entry to the contaminated area.

Spill_Response Spill Spill Detected Assess Assess Spill Size Spill->Assess SmallSpill SmallSpill Assess->SmallSpill Small LargeSpill LargeSpill Assess->LargeSpill Large EvacuateImmediate Evacuate Immediate Area SmallSpill->EvacuateImmediate EvacuateLab Evacuate Laboratory LargeSpill->EvacuateLab AlertPersonnel Alert Personnel EvacuateImmediate->AlertPersonnel ContainSpill Contain with Absorbent AlertPersonnel->ContainSpill Cleanup Clean Up with Non-Sparking Tools ContainSpill->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose ActivateAlarm Activate Fire Alarm EvacuateLab->ActivateAlarm CallEmergency Call Emergency Services ActivateAlarm->CallEmergency SecureArea Prevent Entry CallEmergency->SecureArea

Caption: Spill Response Decision Tree.

4.2. First Aid Measures

Immediate medical attention is required for any exposure to 2-methylaziridine.

  • Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush the eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] If the person is conscious, give them 4 to 8 ounces of milk or water to drink.[10] Seek immediate medical attention.[4]

Waste Disposal

All waste containing 2-methylaziridine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][3]

  • Waste Segregation: Collect all 2-methylaziridine waste, including contaminated labware and PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[14]

  • Disposal Method: Controlled incineration is a common method for disposal, often requiring a scrubber or thermal unit to reduce nitrogen oxide emissions.[2] Do not dispose of 2-methylaziridine down the drain or in regular trash.[3]

Conclusion

2-Methylaziridine is a potent and versatile chemical intermediate, but its handling demands the utmost respect for its hazardous properties. A thorough understanding of its risks, coupled with the diligent application of engineering controls, personal protective equipment, and standardized safety procedures, is paramount for the protection of all laboratory personnel. This guide serves as a foundational resource for establishing a robust safety culture when working with this challenging yet valuable compound.

References
  • 2-Methylaziridine. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • 2-Methylaziridine. (n.d.). National Toxicology Program. Retrieved February 11, 2026, from [Link]

  • Aziridines: Human health tier II assessment. (2014, November 27). Australian Industrial Chemicals Introduction Scheme. Retrieved February 11, 2026, from [Link]

  • 2-Methylaziridine. (2021, December 21). In 15th Report on Carcinogens. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • 1,2-Propyleneimine (2-Methyl Aziridine). (n.d.). U.S. Environmental Protection Agency. Retrieved February 11, 2026, from [Link]

  • Propylene imine. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved February 11, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved February 11, 2026, from [Link]

  • Propyleneimine. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved February 11, 2026, from [Link]

  • SAFETY DATA SHEET. (2018, September 17). Hillyard. Retrieved February 11, 2026, from [Link]

  • Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. (2023, May 5). 3M. Retrieved February 11, 2026, from [Link]

  • Standard Operating Procedures. (n.d.). University of California, Los Angeles. Retrieved February 11, 2026, from [Link]

  • 2-Methylaziridine. (n.d.). LookChem. Retrieved February 11, 2026, from [Link]

  • Emergency Procedures. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 11, 2026, from [Link]

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025, September 8). MSN Chemical. Retrieved February 11, 2026, from [Link]

Sources

Technical Deep Dive: Stereochemical Control and Reactivity of 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Chirality of 2-Methylaziridine Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Methylaziridine (propyleneimine) is a critical three-membered heterocycle in the synthesis of chiral amines, diamines, and amino acid derivatives. Its utility in drug development—particularly for fluoroquinolone antibiotics and enzyme inhibitors—is defined by its high ring strain (~27 kcal/mol) and the presence of a single stereogenic center at the C2 position.

However, working with 2-methylaziridine requires navigating two distinct challenges:

  • Stereochemical Duality: The interplay between the stable C2 chiral center and the fluxional nitrogen atom (nitrogen inversion).[1]

  • Regioselective Ambiguity: The competition between steric and electronic control during nucleophilic ring opening.[1]

This guide provides a validated framework for synthesizing, analyzing, and utilizing enantiopure 2-methylaziridine, grounded in mechanistic causality.[1]

The Core Stereochemistry: C2 Rigidity vs. Nitrogen Flux

Unlike standard chiral carbons, the stereochemistry of 2-methylaziridine is complicated by the nitrogen atom. It is vital to distinguish between the configurationally stable carbon center and the configurationally labile nitrogen center.

The C2 Chiral Center

The C2 carbon is the primary determinant of chirality for pharmaceutical applications.

  • (S)-2-Methylaziridine: Derived from L-Alanine.[1]

  • (R)-2-Methylaziridine: Derived from D-Alanine.[1]

  • Stability: This center does not racemize under standard storage conditions or neutral pH.[1]

Nitrogen Inversion (The "Umbrella" Effect)

In simple amines, nitrogen inversion is extremely rapid (


 s⁻¹).[1] In aziridines, ring strain increases the energy barrier to inversion (

kcal/mol).[1]
  • Implication: While higher than acyclic amines, this barrier is insufficient to separate nitrogen invertomers (N-H up vs. N-H down) at room temperature.[1]

NitrogenInversion State1 Invertomer A (N-H trans to Me) TS Transition State (Planar Nitrogen) State1->TS  ΔG‡ ≈ 17 kcal/mol   TS->State1 State2 Invertomer B (N-H cis to Me) TS->State2 State2->TS

Synthesis of Enantiopure 2-Methylaziridine

Reliable access to enantiopure material is best achieved via the Wenker Synthesis utilizing the "Chiral Pool" (amino acids).[1] This method is superior to resolution for scale-up as it preserves the high optical purity of the starting material.

Protocol: From L-Alanine to (S)-2-Methylaziridine

This pathway ensures the retention of the stereocenter configuration.

Workflow Logic:

  • Reduction: Convert the carboxylic acid to an alcohol (Alaninol).

  • Activation: Convert the alcohol to a leaving group (Sulfuric ester).[1]

  • Cyclization: Intramolecular

    
     displacement.[1]
    
StepReagentsConditionsMechanistic Note
1. Reduction L-Alanine +

(or

)
Reflux in THFReduces -COOH to

.[1] Configuration at C2 is retained.
2. Esterification L-Alaninol +

Heat (distillation)Forms the amino-alcohol sulfate ester (zwitterionic solid).[1]
3. Cyclization Sulfate Ester + aq.[1] NaOHDistillationBase deprotonates the amine, which attacks the C-O bond. Inversion occurs at the non-chiral CH2 carbon , preserving C2 chirality.[1]

Critical Safety Note: The cyclization step releases volatile, toxic 2-methylaziridine.[1] The receiving flask must be cooled to -78°C or kept in an ice/salt bath containing KOH pellets to prevent polymerization.[1]

Alternative: Resolution via Tartranilic Acid

For racemic mixtures, standard tartaric acid often yields poor separation.[1] High-efficiency resolution requires (R,R)-4-chlorotartranilic acid , which forms crystalline salts with distinct solubility differences between the (R) and (S) aziridine enantiomers.[1]

Analytical Validation

Trustworthiness in chiral chemistry relies on rigorous validation.[1]

Chiral HPLC Method

Direct separation of the N-H aziridine can be challenging due to its basicity and reactivity.[1]

  • Column: Polysaccharide-based CSPs (e.g., Chiralcel OD-H or Chiralpak AD-H).[1]

  • Mobile Phase: Hexane : Isopropanol (98:[1]2) with 0.1% Diethylamine .[1]

    • Why Diethylamine? It masks silanol groups on the silica support, preventing peak tailing and on-column ring opening.[1]

  • Detection: UV at 210 nm (low absorption requires high concentration or derivatization).[1]

NMR Derivatization (Self-Validating)

If chiral HPLC is unavailable, convert the aziridine to a diastereomer using Mosher's Acid Chloride ((R)-MTPA-Cl) .[1]

  • Reaction: Aziridine + (R)-MTPA-Cl

    
     Amide.[1]
    
  • Analysis:

    
     NMR or 
    
    
    
    NMR. The diastereomeric methyl signals will be chemically distinct, allowing precise integration to calculate enantiomeric excess (ee).[1]

Reactivity & Regiocontrol: The "Opener"

The utility of 2-methylaziridine lies in Ring Opening Reactions (ROR).[1] The site of nucleophilic attack is dictated by the reaction conditions.

  • Path A (Basic/Nucleophilic): Steric control dominates.[1] Attack occurs at the less hindered C3 (primary carbon).[1]

  • Path B (Acidic/Lewis Acid): Electronic control dominates.[1] Attack occurs at the more substituted C2 (secondary carbon) due to the partial positive charge stabilization at the transition state.[1]

RingOpening cluster_Basic Basic/Neutral Conditions (Steric Control) cluster_Acidic Acidic/Lewis Acid Conditions (Electronic Control) Aziridine 2-Methylaziridine (Chiral C2) PathA Nucleophile attacks C3 (Less Hindered) Aziridine->PathA  Nu-   PathB Nucleophile attacks C2 (Transition State δ+) Aziridine->PathB  H+ / Lewis Acid   ProductA Product: β-Amino (Secondary) Retention of C2 Config PathA->ProductA ProductB Product: β-Amino (Primary) Inversion of C2 Config PathB->ProductB

Experimental Tip: To retain the original chirality of the L-Alanine precursor (yielding a chiral amine with the methyl group on the backbone), use Path A (Basic conditions). If you use Path B, remember that the stereocenter will invert (Walden inversion).[1]

Safety & Toxicology (Critical)

2-Methylaziridine is a potent alkylating agent and a Group 2B Carcinogen .[1]

  • Violent Polymerization: Contact with acids (even trace HCl vapors) initiates an exothermic "zipper" polymerization that can rupture containers.[1]

    • Storage: Always store over solid KOH or NaOH pellets to scavenge acid traces.[1]

  • Handling: Use only in a well-ventilated fume hood. Double-glove (Nitrile/Laminate).[1][2] Destroy waste aziridine by slow addition to dilute NaOH followed by careful addition of sodium thiosulfate or bleach (though chemical destruction protocols should be validated for your specific waste stream).[1]

References

  • Wenker, H. "The Preparation of Ethylene Imine from Monoethanolamine."[1] Journal of the American Chemical Society, 1935.[1] (Foundational method adapted for propyleneimine).[1]

  • Solladié-Cavallo, A., et al. "Enantiomeric purity determination of 2-substituted aziridines."[1] Tetrahedron: Asymmetry, 1996.[1] (Validation of Mosher's method for aziridines).

  • Watson, I.D.G., et al. "Catalytic Asymmetric Ring Opening of Aziridines."[1] Accounts of Chemical Research, 2006.[1] [1]

  • ChemicalBook. "2-Methylaziridine Properties and Safety."

  • Sigma-Aldrich. "Safety Data Sheet: 2-Methylaziridine."[1]

Sources

Methodological & Application

Application Note: (R)-2-Methylaziridine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(R)-2-Methylaziridine (CAS: 75-55-8), often derived from (R)-alaninol, represents a high-value "chiral pool" intermediate. Its structural tension (~27 kcal/mol) and the presence of a defined stereocenter at C2 make it a potent electrophile for constructing chiral 1,2-diamines ,


-amino acids , and heterocycles  (e.g., oxazolidinones).

Unlike epoxides, aziridines require careful modulation of the nitrogen protecting group (activating group) to control reactivity.[1] For the unprotected this compound, the primary challenge is achieving high regioselectivity (C3 vs. C2 attack) while preventing polymerization.[1]

Key Application Areas
  • Chiral Auxiliaries: Synthesis of Evans-type auxiliaries.[1]

  • API Synthesis: Precursors for oxazolidinone antibiotics (e.g., Linezolid analogs) and chiral diamine ligands for asymmetric catalysis.[1]

  • Peptidomimetics: Introduction of isosteres into peptide backbones.[1]

Critical Safety & Handling (Read Before Experimentation)

This compound is a Class 2B Carcinogen and a potent alkylating agent.[1] It is highly flammable and can polymerize explosively.[1]

HazardControl Measure
Inhalation Toxicity Handle only in a functioning fume hood with a face velocity >100 fpm. Double-gloving (Nitrile/Laminate) is mandatory.[1]
Polymerization NEVER store in the presence of acids or acidic fumes.[1] Ensure the material is stabilized (often with trace NaOH).[1]
Skin Permeation Immediate absorption.[1] In case of contact, wash with soap/water for 15 min; do not use organic solvents (enhances absorption).[1]
Decontamination Quench spills/glassware with 10% aqueous sodium thiosulfate or dilute HCl (in a controlled manner) to open the ring.[1]

Mechanistic Principles: Controlling Regioselectivity

The utility of this compound hinges on directing the nucleophile (


) to either the terminal carbon (C3) or the chiral center (C2).[1]
  • Pathway A: Steric Control (C3 Attack) [1]

    • Mechanism:

      
       (Backside attack).[1]
      
    • Conditions: Unactivated aziridine (N-H or N-Alkyl) + Strong Nucleophile.[1]

    • Outcome: Retention of stereochemistry at C2. The nucleophile attacks the less hindered primary carbon.[1]

    • Selectivity: Typically >95:5 favoring C3.[1]

  • Pathway B: Electronic/Chelation Control (C2 Attack) [1]

    • Mechanism: Activated aziridine (N-Tosyl, N-Acyl) + Lewis Acid catalysis.[1]

    • Conditions: The Lewis Acid coordinates the nitrogen, increasing character at the more substituted carbon (C2) to stabilize the developing positive charge (

      
      -like character).[1]
      
    • Outcome: Inversion of stereochemistry at C2.

    • Note: For simple alkyl aziridines like this compound, C3 attack is overwhelmingly favored unless specific directing groups or highly constrained environments are used.[1]

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Target: this compound Ring Opening Cond1 Nucleophile Type? Start->Cond1 PathA Strong Nucleophile (Amines, Thiolates) Basic/Neutral Conditions Cond1->PathA Kinetic Control PathB Weak Nucleophile (Alcohols, Carboxylates) Lewis Acid Catalysis Cond1->PathB Thermodynamic/Acidic ResultA C3 Attack (Steric Control) Product: Primary Amine Derivative Stereochem: RETENTION at C2 PathA->ResultA ResultB C3 Attack (Still Major) Possible C2 Minor Product (Requires Specific Catalyst for C2 inversion) PathB->ResultB

Figure 1: Decision tree for predicting regioselectivity in the ring-opening of this compound. For this specific substrate, C3 attack is dominant.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral 1,2-Diamines (C3-Selective)

Objective: Regioselective ring opening using a secondary amine to generate a chiral diamine with retention of configuration.

Reagents:

  • This compound (1.0 equiv)[1]

  • Morpholine or Benzylamine (1.2 equiv)[1]

  • Catalyst: Scandium Triflate (

    
    ) (5 mol%) or simply Ethanol (solvent-promoted)[1]
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol[1]
    

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add

    
     (0.05 mmol) and Acetonitrile (5 mL).
    
  • Reactant Addition: Add the amine (1.2 mmol) followed by the dropwise addition of this compound (1.0 mmol) at 0°C.

    • Note: The reaction is exothermic.[1] Control temperature to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (Eluent: MeOH/DCM 1:9).[1] Stain with Ninhydrin (Aziridine spots are faint; product diamines stain purple/blue).[1]

  • Workup:

    • Quench with water (2 mL).

    • Extract with DCM (

      
       mL).[1]
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, DCM

    
     10% MeOH/DCM with 1% 
    
    
    
    ).

Expected Result: >90% Yield of the 1,2-diamine (attack at C3).[1]

Protocol B: Synthesis of -Amino Sulfides (Thiolysis)

Objective: Introduction of a sulfur handle for further functionalization.

Procedure:

  • Setup: In a fume hood, dissolve this compound (1.0 mmol) in dry THF (5 mL).

  • Thiol Addition: Add Thiophenol (1.1 mmol) slowly at RT.

    • Self-Validating Step: No catalyst is usually required for thiols due to high nucleophilicity.[1] If reaction is slow (>12h), add 1 mol%

      
      .[1]
      
  • Completion: Stir for 3 hours. Monitor disappearance of thiol odor (qualitative) and TLC.

  • Isolation: Evaporate volatiles. The product is often pure enough for subsequent steps; otherwise, purify via short-path distillation or chromatography.[1]

Workflow Visualization

Workflow Substrate This compound (Chiral Pool) Activation Activation Strategy Substrate->Activation Route1 Route A: Direct Nucleophilic Attack (Amines/Thiols) Activation->Route1 Strong Nu- Route2 Route B: N-Protection/Activation (Tosyl/Boc) Activation->Route2 Weak Nu- / Electrophile Inter1 Intermediate: Ring-Opened Amine (C3) Route1->Inter1 SN2 @ C3 Inter2 Intermediate: Activated Aziridine Route2->Inter2 Prod1 Target 1: Chiral 1,2-Diamines (Ligands/Drugs) Inter1->Prod1 Purification Prod2 Target 2: Oxazolidinones (via CO2/Phosgene) Inter2->Prod2 Ring Expansion

Figure 2: Synthetic workflow from this compound to high-value chiral targets.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization Presence of trace acid or excessive heat.Distill aziridine from KOH pellets before use.[1] Keep reaction temp < 40°C.
Low Regioselectivity "Loose" transition state or solvent effects.[1]Switch to non-polar solvent (Toluene) to enforce tight ion-pairing/SN2 mechanism.[1]
Racemization

pathway activation at C2.[1]
Avoid strong Lewis acids that stabilize carbocations at C2.[1] Stick to

or

.[1]
Incomplete Reaction Nucleophile deactivation (protonation).[1]Add a non-nucleophilic base (e.g., DIPEA) if using amine salts.[1]

References

  • Regioselective Ring Opening of Aziridines

    • Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle.[1][2][3]

    • Source: Frontiers in Chemistry (2023).[1][4]

    • URL:[Link]

  • Lewis Acid Catalysis

    • Title: Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines.

    • Source: Indian Institute of Technology Kanpur / J. Org.[1] Chem.

    • URL:[Link] (Verified via snippet 1.20)[1]

  • Synthesis of 1,2-Diamines

    • Title: Synthesis of 1,2-diamines (Comprehensive Review).
    • Source: Organic Chemistry Portal.[1][5]

    • URL:[Link][1]

  • Safety Data

    • Title: 2-Methylaziridine Safety Data Sheet.[1][6][7]

    • Source: PubChem / Sigma-Aldrich.[1]

    • URL:[Link][1]

Sources

Application Note: Strategic Utilization of (R)-2-Methylaziridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Methylaziridine (CAS 83647-99-8) is a high-value chiral synthon used to introduce the (R)-2-aminopropane motif into bioactive molecules.[1] Unlike its epoxide counterparts, this aziridine offers a direct route to vicinal diamines and amino alcohols with precise stereochemical control. Its utility spans the synthesis of broad-spectrum antibiotics (fluoroquinolones), oxazolidinone antibacterial agents, and chiral ligands for asymmetric catalysis.

This guide details the mechanistic principles governing regioselective ring opening, provides validated protocols for nucleophilic functionalization, and outlines critical safety measures for handling this alkylating carcinogen.

Critical Safety & Handling Directive

This compound is a potent alkylating agent, a suspected carcinogen (IARC Group 2B), and highly flammable. [1]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood with a dedicated waste stream.[1]

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory.[1] Standard lab coats are insufficient; use a chemical-resistant apron.[1]

  • Decontamination: Quench spills or glassware immediately with 10% aqueous acetic acid or thiosulfate solution to open the ring and neutralize alkylating potential.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is prone to polymerization if not stabilized.

Mechanistic Foundation: Regioselectivity & Stereocontrol[1]

The utility of this compound lies in the controlled opening of the strained three-membered ring.[1][2] The site of nucleophilic attack (C2 vs. C3) dictates the structural outcome.

The Regioselectivity Rule
  • Path A (Kinetic/Steric Control): Unactivated aziridines or basic conditions favor SN2 attack at the less hindered C3 position. This retains the stereochemistry at the C2 chiral center.[2]

  • Path B (Thermodynamic/Electronic Control): Activated aziridines (e.g., N-acyl, N-sulfonyl) or Lewis Acid catalysis can shift preference to C2 (the more substituted carbon) due to the stabilization of the developing positive charge (partial carbocation character).[1] This pathway typically results in inversion of configuration at C2.[1]

Visualization of Reaction Pathways

Aziridine_Pathways Start This compound (C2 Chiral Center) Cond_Basic Condition A: Basic/Neutral Nucleophile (Steric Control) Start->Cond_Basic  Nucleophile (Nu-)   Cond_Acid Condition B: Acid Catalysis / Activation (Electronic Control) Start->Cond_Acid  Lewis Acid / H+   TS_C3 Transition State: Attack at C3 (Less Hindered) Cond_Basic->TS_C3  Major Pathway   TS_C2 Transition State: Attack at C2 (More Substituted) Cond_Acid->TS_C2  Shift in Regioselectivity   Prod_Retention Product A: Beta-Substituted Amine (Retention of C2 Config) TS_C3->Prod_Retention Prod_Inversion Product B: Alpha-Substituted Amine (Inversion of C2 Config) TS_C2->Prod_Inversion

Figure 1: Divergent reaction pathways for this compound ring opening based on reaction conditions.

Application Protocols

Protocol 1: Synthesis of Chiral 1,2-Diamines (C3 Attack)

Context: This protocol is used to synthesize chiral ligands or drug intermediates where the methyl-bearing carbon must remain unsubstituted by the nucleophile (Retention of Stereochemistry).[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Morpholine (Nucleophile, 1.2 equiv)

  • Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)3] (Catalyst, 5 mol%)[1]

  • Solvent: THF (anhydrous)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charging: Add Yb(OTf)3 (31 mg, 0.05 mmol) and anhydrous THF (5 mL).

  • Reactant Addition: Add Morpholine (105 µL, 1.2 mmol) followed by dropwise addition of this compound (57 mg, 1.0 mmol) at 0°C.

    • Note: Exothermic reaction.[1] Control addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Eluent: MeOH/DCM 1:10, Stain: Ninhydrin).[1]

  • Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Amine-functionalized silica recommended to prevent tailing).[1]

Expected Outcome: >90% Regioselectivity for attack at C3 (primary carbon), yielding (R)-1-morpholino-2-aminopropane.[1]

Protocol 2: Synthesis of Chiral Oxazolidinones (Antibiotic Scaffold)

Context: Oxazolidinones (e.g., Linezolid analogs) are a critical class of antibiotics. This protocol describes the conversion of the aziridine to a cyclic carbamate using CO2 insertion or equivalent surrogates.

Reagents:

  • This compound (1.0 equiv)[1]

  • Diphenyl carbonate (1.1 equiv) or Di-tert-butyl dicarbonate (Boc2O)[1]

  • Catalyst: DMAP (10 mol%)[1]

  • Solvent: Acetonitrile[1]

Procedure:

  • Activation: Dissolve this compound (1.0 mmol) in Acetonitrile (5 mL).

  • Carbonylation: Add Diphenyl carbonate (1.1 mmol) and DMAP (0.1 mmol).

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 6–8 hours.

    • Mechanism:[1][3][4][5] The amine attacks the carbonate to form a carbamate intermediate, which then undergoes intramolecular cyclization via ring opening of the aziridine (often at C2 with inversion if activated, or C3 depending on specific substituents). Note: For strict retention of C2, specific metal catalysts (e.g., Cr-salen) are often employed with CO2 gas.[1]

  • Workup: Cool to RT, concentrate in vacuo.

  • Purification: Recrystallization from EtOAc/Hexanes.

Decision Matrix for Experimental Design

When designing a synthesis involving this compound, use the following logic flow to select the correct conditions.

Workflow_Logic Start Target Molecule Design Q1 Is the Nucleophile attached to the Chiral Center (C2)? Start->Q1 Branch_No NO (Attached to C3) Q1->Branch_No  Regioisomer A   Branch_Yes YES (Attached to C2) Q1->Branch_Yes  Regioisomer B   Action_C3 Use Unactivated Aziridine + Lewis Acid (Yb, Li) or Heat Branch_No->Action_C3 Action_C2 Requires Activated Aziridine (N-Tosyl/N-Boc) + Strong Nu Branch_Yes->Action_C2 Result_C3 Result: Retention of Config (Standard Kinetic Product) Action_C3->Result_C3 Result_C2 Result: Inversion of Config (Thermodynamic/SN2 Product) Action_C2->Result_C2

Figure 2: Decision matrix for selecting reaction conditions based on desired regiochemistry.

References

  • Regioselectivity in Aziridine Ring Opening

    • Cherni, E., et al. "Theoretical investigation of the regioselective ring opening of 2-methylaziridine.[6] Lewis acid effect."[1][6][7] Journal of Molecular Modeling, 2018. Link[1]

  • Medicinal Chemistry Applications (Antibiotics)

    • Singh, G. S., et al. "Synthetic Aziridines in Medicinal Chemistry: A Mini-Review." Mini-Reviews in Medicinal Chemistry, 2016. Link

  • Synthesis of Chiral Amines

    • Kidd, J., et al. "Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines."[8] Tetrahedron, 2018.[1] Link[1]

  • Safety & Toxicology Data

    • National Toxicology Program (NTP).[1][9] "Report on Carcinogens: 2-Methylaziridine."[1][10] U.S. Department of Health and Human Services. Link[1]

Sources

(R)-2-Methylaziridine as a chiral auxiliary in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-2-Methylaziridine as a Chiral Scaffold & Latent Auxiliary

Abstract

This compound (CAS: 83647-99-8) functions as a high-value chiral scaffold and latent electrophile in asymmetric synthesis. While distinct from transient auxiliaries (e.g., Evans oxazolidinones) that are attached and removed, this compound acts as a "structural auxiliary": it transfers its stereochemical information into the final product via regiocontrolled ring-opening reactions. This guide details the mechanistic principles of regioselectivity, critical safety protocols for handling this alkylating agent, and validated procedures for synthesizing chiral amines and 1,2-functionalized motifs.

Part 1: Mechanistic Basis & Stereocontrol

The utility of this compound lies in its high ring strain (~27 kcal/mol) and the presence of a defined stereocenter at C2.[1] The molecule reacts primarily as an electrophile, susceptible to nucleophilic attack. The "Auxiliary" function is realized through Regioselective Nucleophilic Ring Opening , where the choice of conditions dictates the site of bond cleavage, preserving or inverting the stereocenter.

The Regioselectivity Divergence

The reaction outcome is governed by the interplay between Steric Control (C3 attack) and Electronic Control (C2 attack).

  • Path A: C3-Selective Opening (Steric Control)

    • Mechanism: SN2-type displacement.

    • Driver: The nucleophile attacks the less hindered terminal carbon (C3).

    • Stereochemical Outcome: The chiral center at C2 is untouched. The configuration is Retained .

    • Standard Conditions: Unactivated aziridines, basic/neutral nucleophiles, or soft Lewis acids.

  • Path B: C2-Selective Opening (Electronic Control)

    • Mechanism: SN2 (with loose transition state) or SN1-like character.

    • Driver: Activation of the nitrogen (protonation, Lewis acid, or N-acylation) increases the electrophilicity. If the substituent can stabilize a developing positive charge (less effective with methyl than phenyl, but possible), attack may shift to C2.

    • Stereochemical Outcome: Nucleophilic attack at the stereocenter causes Walden Inversion .

    • Standard Conditions: Strong Lewis acids, hard nucleophiles, or intramolecular delivery.

Figure 1: Mechanistic divergence in the ring-opening of this compound. Path A is the dominant mode for methyl-substituted substrates.

Part 2: Critical Safety Protocol (The Zero-Exposure Standard)

This compound is a potent alkylating agent . It mimics the behavior of nitrogen mustards and poses severe risks of carcinogenicity, mutagenicity, and acute toxicity via inhalation and skin absorption.

Mandatory PPE:

  • Respiratory: Full-face respirator with organic vapor cartridges (or synthesis strictly in a Class II Type B2 biosafety cabinet/fume hood).

  • Dermal: Double-gloving is required.

    • Inner: Nitrile.[1][2]

    • Outer: Silver Shield (Laminate) or Butyl Rubber. Standard nitrile is permeable to aziridines over time.

Decontamination Solution (The "Quench"): Do not use simple water. Aziridines can polymerize violently or persist.

  • Preparation: 10% Sodium Thiosulfate (Na₂S₂O₃) in water. The thiosulfate acts as a soft nucleophile, opening the ring to form a non-toxic Bunte salt.

Part 3: Protocol A – Regioselective Synthesis of Chiral 1,2-Diamines

Application: Synthesis of chiral ligands (e.g., for asymmetric hydrogenation) or drug intermediates.[1][3] Strategy: C3-selective ring opening using a nitrogen nucleophile.

Materials
  • Substrate: this compound (N-H or N-Tosyl/N-Boc protected). Note: N-Tosyl improves handling and crystallinity.

  • Nucleophile: Benzylamine (BnNH₂) or Sodium Azide (NaN₃).

  • Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%) or simply heat for reactive amines.

  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology
  • Preparation (In Glovebox or Vented Hood):

    • Dissolve (R)-N-Tosyl-2-methylaziridine (1.0 equiv) in anhydrous MeCN (0.5 M).

    • Add Yb(OTf)₃ (0.05 equiv) if using a less reactive nucleophile.

  • Nucleophile Addition:

    • Add Benzylamine (1.2 equiv) dropwise via syringe.

    • Rationale: A slight excess ensures complete consumption of the toxic aziridine.

  • Reaction:

    • Heat to 50°C for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).

    • Checkpoint: The aziridine spot (usually higher R_f) should disappear.

  • Workup (Safety Critical):

    • Cool to room temperature.

    • Quench: Add 10 mL of 10% Sodium Thiosulfate solution to the reaction mixture (destroys trace aziridine). Stir for 15 mins.

    • Extract with Ethyl Acetate (3x). Wash organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash Column Chromatography (Hexanes/EtOAc).

    • Result: (R)-N1-Benzyl-N2-tosyl-1,2-diaminopropane.

Data Summary: Regioselectivity in Nucleophilic Attack

EntryNucleophileCatalyst/Cond.[4][5][6][7]Major Product (Regioisomer)YieldSelectivity (C3:C2)
1PhCH₂NH₂Heat (60°C)C3-Opened (Terminal)88%>95:5
2NaN₃NH₄Cl, EtOHC3-Opened (Terminal)92%>98:2
3PhSH (Thiol)BF₃·OEt₂C3-Opened (Terminal)85%90:10
4AcOHInCl₃C2-Opened (Internal)*76%20:80

*Note: C2 attack (Entry 4) is rare for methyl-substituted aziridines and usually requires specific Lewis Acid tuning.

Part 4: Protocol B – Synthesis of Chiral Amino Alcohols (Inversion Strategy)

Application: Synthesis of non-natural amino acids or reversals of stereochemistry. Strategy: Acid-mediated opening with oxygen nucleophiles.

  • Activation:

    • Dissolve this compound in aqueous H₂SO₄ (1M). This forms the activated aziridinium ion.

  • Reaction:

    • Heat to 80°C. Water acts as the nucleophile.

  • Outcome:

    • Under these harsh conditions, SN1 character increases. Attack at C2 (the more substituted carbon) becomes competitive, leading to (S)-1-amino-2-propanol (Inversion).

    • Note: This pathway is less selective than Path A and often yields mixtures. For high enantiopurity, Path A (Retention) is preferred.

Part 5: Workflow Visualization

Figure 2: Operational workflow for the safe handling and reaction of this compound.

References

  • BenchChem. this compound: Structure, Properties, and Safety Data. Retrieved from BenchChem Database. Link

  • National Institutes of Health (NIH). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023. Link

  • Indian Institute of Technology (IIT) Kanpur. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of Aziridines. J. Org. Chem. Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Methylaziridine. Version 6.1. Link

  • BOC Sciences. Chiral Building Blocks in Drug Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-2-Methylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Methylaziridine is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its strained three-membered ring and chiral center make it a versatile intermediate for the synthesis of more complex molecules. However, the inherent reactivity and volatility of 2-methylaziridine, coupled with the challenge of maintaining enantiomeric purity, can present significant purification challenges. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of purifying this compound from reaction mixtures. We will explore common purification techniques, troubleshoot potential issues, and answer frequently asked questions to ensure the successful isolation of this critical compound with high purity.

Safety First: Handling 2-Methylaziridine

2-Methylaziridine is a volatile and toxic substance that should be handled with extreme care in a well-ventilated fume hood.[1] It is classified as an alkylating agent and poses significant health risks.[1] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[1] Due to its volatility (boiling point ~60°C), it is crucial to minimize inhalation exposure.[1] All waste materials contaminated with 2-methylaziridine should be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that may be encountered during the purification of this compound.

Low Yield After Distillation

Question: My yield of this compound is consistently low after distillation. What are the potential causes and how can I improve it?

Answer: Low distillation yields can stem from several factors related to the inherent properties of 2-methylaziridine and the distillation setup.

  • Polymerization: Aziridines, especially when protonated, are prone to polymerization.[1] Acidic impurities or conditions can catalyze this process, leading to the formation of non-volatile polymeric gunk and significant product loss.

    • Solution: Ensure the reaction mixture is basic before distillation. Adding a solid, non-volatile base like potassium hydroxide (KOH) pellets to the distillation flask can help prevent polymerization.[1] A Chinese patent suggests purifying with block alkali during the distillation process.[2]

  • Volatility and Co-distillation: The low boiling point of 2-methylaziridine (~60°C) means it can be lost if the distillation apparatus is not properly sealed or if it co-distills with volatile solvents.

    • Solution: Use a well-sealed distillation apparatus with properly lubricated joints. If residual volatile solvents are present, consider a two-step distillation process. A normal pressure distillation can be used initially to remove lower-boiling impurities, followed by a vacuum distillation to isolate the 2-methylaziridine.[2]

  • Inefficient Condensation: Inadequate cooling of the condenser will result in the loss of the volatile product.

    • Solution: Ensure a high flow rate of a cold coolant through the condenser. For very low-boiling point compounds, a cold finger or a condenser cooled with a refrigerated circulator may be necessary.

Incomplete Removal of Starting Materials or Byproducts

Question: I'm having trouble separating this compound from unreacted starting materials and reaction byproducts using distillation alone. What other techniques can I use?

Answer: When distillation is insufficient for achieving the desired purity, chromatographic methods are often the next step.

  • Flash Column Chromatography: This is a common and effective technique for purifying small to medium-scale reactions.

    • Stationary Phase: Silica gel is a common choice. However, due to the basic nature of aziridines, they can interact strongly with the acidic silica surface, leading to tailing and potential degradation. To mitigate this, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent.

    • Mobile Phase: A mixture of a non-polar solvent like heptane or petroleum ether and a more polar solvent like ethyl acetate is typically used.[3][4] The polarity of the eluent can be gradually increased to elute the desired product.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations or when very high purity is required, preparative HPLC can be employed. Chiral stationary phases can also be used to separate enantiomers if the reaction is not completely stereoselective.

Purification MethodKey Parameters & ConsiderationsTypical Application
Distillation - Pressure: Atmospheric followed by vacuum can be effective.[2] - Temperature: Keep the pot temperature as low as possible to minimize decomposition. - Additives: Use of a non-volatile base (e.g., KOH) is recommended to prevent polymerization.[1]Large-scale purification; removal of non-volatile impurities and some volatile solvents.
Flash Chromatography - Stationary Phase: Deactivated silica gel (with triethylamine). - Eluent System: Heptane/Ethyl Acetate or similar solvent systems.[3][4]Small to medium-scale purification; separation of compounds with different polarities.
Preparative HPLC - Stationary Phase: Normal or reverse phase; chiral columns for enantiomeric separation. - Mobile Phase: Optimized based on analytical HPLC.High-purity applications; separation of closely related impurities or enantiomers.
Loss of Enantiomeric Purity During Purification

Question: I've observed a decrease in the enantiomeric excess (ee) of my this compound after purification. Why is this happening and how can I prevent it?

Answer: The nitrogen atom in an aziridine ring can undergo inversion, which can lead to racemization, especially under certain conditions. The barrier to nitrogen inversion in 2-methylaziridine is significant but not insurmountable.

  • Acidic Conditions: Protonation of the nitrogen atom can lower the barrier to inversion, facilitating racemization.

    • Solution: As mentioned previously, maintain basic conditions throughout the purification process. Avoid acidic workup steps if possible, or neutralize the mixture immediately.

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the inversion barrier.

    • Solution: Perform distillations at the lowest possible temperature by using a good vacuum. When using chromatography, avoid conditions that could generate heat, such as high flow rates that lead to high backpressure.

G start Reaction Mixture Containing this compound distillation Fractional Distillation (Atmospheric/Vacuum) start->distillation Initial Purification chromatography Column Chromatography (Deactivated Silica) distillation->chromatography Impurities Remain final_product Purified this compound distillation->final_product Sufficient Purity hplc Preparative HPLC (Chiral Stationary Phase) chromatography->hplc Enantiomeric Impurities or Close Eluters chromatography->final_product Sufficient Purity hplc->final_product

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best method to determine the purity and enantiomeric excess of this compound?

A1: A combination of analytical techniques is recommended for a comprehensive assessment of purity.

  • Gas Chromatography (GC): GC is an excellent method for determining the chemical purity of volatile compounds like 2-methylaziridine. A flame ionization detector (FID) is commonly used.

  • Chiral Gas Chromatography (Chiral GC): To determine the enantiomeric excess, a GC equipped with a chiral stationary phase is the method of choice. This will allow for the separation and quantification of the (R) and (S) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the purified product and identifying any impurities. Chiral shift reagents can also be used in NMR to determine enantiomeric purity, although this method can be less accurate than chiral GC.

Q2: Can I use crystallization to purify this compound?

A2: While crystallization is a powerful purification technique, it is generally not suitable for the direct purification of free this compound due to its low melting point and high volatility. However, it may be possible to purify a solid derivative of the aziridine and then regenerate the free aziridine in a subsequent step.

Q3: How should I store purified this compound?

A3: Due to its volatility and reactivity, this compound should be stored in a tightly sealed container in a refrigerator or freezer to minimize evaporation and degradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric components.

Q4: What are some common impurities I might encounter?

A4: The impurity profile will depend on the synthetic route used to prepare the this compound. Common impurities can include:

  • Unreacted starting materials.

  • Solvents from the reaction or workup.

  • Byproducts from side reactions, such as ring-opened products or oligomers.

  • The undesired (S)-enantiomer if the synthesis is not perfectly enantioselective.

G cluster_troubleshooting Troubleshooting cluster_solutions Solutions low_yield Low Yield basic_cond Maintain Basic Conditions low_yield->basic_cond distill Optimized Distillation low_yield->distill impurity Impurity Removal chrom Chromatography impurity->chrom ee_loss Enantiopurity Loss ee_loss->basic_cond low_temp Use Low Temperatures ee_loss->low_temp

Caption: Key troubleshooting relationships in aziridine purification.

Conclusion

The purification of this compound requires careful attention to its chemical properties, particularly its volatility, reactivity, and potential for racemization. By understanding the underlying principles of the purification techniques and anticipating potential challenges, researchers can successfully isolate this valuable chiral building block in high purity and enantiomeric excess. Always prioritize safety and handle this compound with the respect it deserves.

References

  • CN110003072A - A kind of preparation method of 2- methylaziridine - Google Patents.
  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC - NIH. Available at: [Link]

  • DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES By MUHAMMAD ABDUL MOMIN KHAN Presented to the Faculty - MavMatrix. Available at: [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. Available at: [Link]

  • N-Ferrocenylsulfonyl-2-methylaziridine: the first ferrocene monomer for the anionic (co)polymerization of aziridines - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01019A. Available at: [Link]

  • Chiral Aziridine Phosphines as Highly Effective Promoters of Asymmetric Rauhut–Currier Reaction - MDPI. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at: [Link]

  • (PDF) Synthesis of Methyl Aziridine 2-Carboxylate through Electroreductive Cross Coupling of Methyl gem-Trichloroacetate with Aromatic Imines - ResearchGate. Available at: [Link]

  • Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants - SciELO. Available at: [Link]

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical. Available at: [Link]

  • CN104458962A - Direct accurate detection method of aziridine residue in light industrial product - Google Patents.
  • Experience working with 2-Methylaziridine : r/Chempros - Reddit. Available at: [Link]

  • Stereofacial Assembly of Engineered Multichiral Aziridines via B/Si Ylide Insertion - NIH. Available at: [Link]

  • Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants - ResearchGate. Available at: [Link]

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Available at: [Link]

  • Process Development of a Scaleable Route to (2R)-[3-(2-Aminopropyl)-1H-indol-7-yloxy]-N,N-diethylacetamide: A Key Intermediate for AJ-9677, a Potent and Selective Human and Rat β3-Adrenergic Receptor Agonist - ACS Publications. Available at: [Link]

  • 3 - Safety Data Sheet. Available at: [Link]

  • Stereofacial Assembly of Engineered Multi-Chiral Aziridines via B/Si ... Available at: [Link]

  • Asymmetric Aziridination. Available at: [Link]

  • Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst | Journal of the American Chemical Society. Available at: [Link]

  • WO1995030672A1 - Aziridine compounds, methods of preparation and reactions thereof - Google Patents.
  • Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. Available at: [Link]

  • Rapid Room-temperature Polymerization of Bio-based Multiaziridine-containing Compounds - WSU Research Exchange. Available at: [Link]

  • DM0210 - SAFETY DATA SHEET. Available at: [Link]

  • Enantioselective Parallel Kinetic Resolution of Aziridine-Containing Quinoxalines via Chiral Phosphoric Acid Catalyzed Transfer - ChemRxiv. Available at: [Link]

Sources

Technical Support Center: (R)-2-Methylaziridine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profile & Solvent Compatibility of (R)-2-Methylaziridine CAS: 75-55-8 (Generic) / Specific chiral CAS may vary by salt form Audience: Medicinal Chemists, Process Engineers, and Lab Managers

Executive Summary

This compound is a high-value chiral building block characterized by significant ring strain (~27 kcal/mol).[1] Its utility in synthesis is rivaled only by its instability.[1] The compound is prone to two primary degradation pathways: acid-catalyzed polymerization (CROP) and nucleophilic ring opening (Solvolysis) .[1]

The Golden Rule: The stability of this compound is inversely proportional to the acidity and nucleophilicity of its environment. Trace acid is the enemy.

Part 1: Solvent Compatibility Matrix

User Query: "Which solvent should I use for reaction or analysis? Can I use Chloroform?"

Technical Directive: Do not rely on "standard" solvent choices. Aziridines behave differently than linear amines.[1]

Solvent ClassSpecific SolventCompatibilityTechnical Risk Assessment
Aromatic Hydrocarbons Toluene Excellent Recommended. Non-nucleophilic, non-acidic.[1] Standard commercial formulation (often 1M).[1]
Ethers THF, Et₂O Good Safe only if peroxide-free and dry.[1] Peroxides can initiate radical decomposition; water initiates hydrolysis.[1]
Chlorinated DCM, Chloroform HIGH RISK Critical Warning: CDCl₃ and DCM often contain trace HCl or phosgene.[1] This initiates rapid, exothermic polymerization (gelation).[1] Must be neutralized before use.
Alcohols MeOH, EtOH Poor Solvolysis Risk. Alcohols act as nucleophiles, opening the ring to form alkoxy-amines, especially if slightly acidic.
Polar Aprotic DMF, DMSO Moderate Usable for reactions, but difficult to remove.[1] High temperatures in these solvents promote thermal degradation.[1]
Water H₂O Very Poor Hydrolysis to 2-aminopropanol occurs.[1] Rate is pH-dependent (fastest at acidic pH).[1]
Part 2: Mechanisms of Degradation

User Query: "My clear solution turned into a white gel/solid overnight. What happened?"

Diagnosis: You have triggered Cationic Ring-Opening Polymerization (CROP) .[1] This is an autocatalytic chain reaction.

The Mechanism (Causality)
  • Initiation: A trace proton (

    
    ) from acidic impurities (e.g., HCl in Chloroform) protonates the aziridine nitrogen.[1]
    
  • Activation: The protonated aziridinium ion becomes a potent electrophile.[1]

  • Propagation: A non-protonated aziridine molecule (acting as a nucleophile) attacks the ring of the protonated species.[1]

  • Result: This opens the ring and transfers the charge, creating a new ammonium center that continues the chain.[1]

Visualizing the Pathway:

AziridineDegradation Aziridine This compound (Stable Monomer) Aziridinium Aziridinium Ion (Activated Electrophile) Aziridine->Aziridinium Protonation Dimer Dimer Cation (New Electrophile) Aziridine->Dimer + Monomer Proton Trace Acid (H+) (Initiator) Proton->Aziridinium Aziridinium->Dimer Attack by Monomer Solvolysis Amino-Alcohol/Ether (Ring Opened Product) Aziridinium->Solvolysis Nucleophilic Attack Polymer Poly(2-methylaziridine) (White Gel/Solid) Dimer->Polymer Chain Propagation Nucleophile Nucleophile (ROH, H2O) Nucleophile->Solvolysis

Figure 1: Divergent degradation pathways.[1] The red path (Polymerization) is chemically driven by acid; the blue path (Solvolysis) is driven by nucleophilic solvents.[1]

Part 3: Troubleshooting & Protocols
Scenario A: NMR Sample Preparation

Issue: "I need to take an NMR in Chloroform (


), but I'm afraid of polymerization."
Protocol:  The "Basic Alumina" Pass.
  • Prepare Filter: Take a small Pasteur pipette.[1] Plug with cotton.[1] Add ~2-3 cm height of Basic Alumina (activated).[1]

  • Filter Solvent: Pass your

    
     through this mini-column directly into the NMR tube. This removes trace HCl.[1]
    
  • Add Buffer (Optional): Add a few grains of anhydrous

    
     directly to the NMR tube to act as an acid scavenger during the acquisition.[1]
    
Scenario B: Long-Term Storage

Issue: "How do I store the neat liquid or toluene solution?" Protocol: The Caustic Stabilizer Method.

  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen flush is mandatory.[1]

  • Stabilizer: Commercial samples often come over pellets of NaOH or KOH .[1] Do not remove these pellets.[1] They act as a "base reservoir" to neutralize any adventitious acid or atmospheric

    
     (which forms carbamic acid with amines).[1]
    
  • Container: Taped Teflon caps. Avoid ground glass stoppers without Teflon sleeves (polymerization can "glue" the joint shut).[1]

Scenario C: Reaction Monitoring

Issue: "My reaction yield is low, and I see a baseline hump in the NMR." Root Cause: You likely used a Lewis Acid catalyst (e.g., for a coupling) that triggered polymerization of the starting material before it could react.[1] Solution:

  • Order of Addition: Add the aziridine last and slowly at low temperature (0°C or -78°C).

  • Base Buffer: Ensure a non-nucleophilic base (e.g., DIPEA, Et3N) is present in excess before adding the aziridine to scavenge protons.[1]

Part 4: Decision Tree for Handling

HandlingWorkflow Start Start: Handling this compound SolventCheck Choose Solvent Start->SolventCheck IsProtic Is Solvent Protic? (Alcohol, Water) SolventCheck->IsProtic IsChlorinated Is Solvent Chlorinated? (DCM, CHCl3) IsProtic->IsChlorinated No Stop STOP: High Risk of Solvolysis IsProtic->Stop Yes TestAcid Test Acidity / Neutralize IsChlorinated->TestAcid Yes Safe Safe to Proceed (Toluene, THF, Et2O) IsChlorinated->Safe No (Aromatic/Ether) Neutralization Pass through Basic Alumina or add K2CO3 TestAcid->Neutralization Neutralization->Safe

Figure 2: Operational workflow for solvent selection to prevent sample loss.

Part 5: Frequently Asked Questions (FAQ)

Q: Does this compound racemize at room temperature? A: Pure thermal racemization (inversion at the nitrogen) is fast, but this does not destroy the chiral center at Carbon-2.[1] However, chemical racemization is a major risk.[1] If the ring opens via an


-like pathway (acid-catalyzed) and re-closes, or if it opens via nucleophilic attack at C2 (inversion) and you are trying to retain stereochemistry, you will lose optical purity.[1] Preserving the ring structure is the only way to preserve the stereochemistry.

Q: Can I use magnetic stir bars? A: Yes, but if polymerization initiates, the stir bar will seize.[1] If you are running a reaction where the aziridine is a reagent, ensure high dilution to prevent "runaway" polymerization exotherms.[1]

Q: What is the toxicity profile? A: Extreme. Aziridines are alkylating agents.[1] They mimic DNA base pairs and can alkylate DNA, leading to mutations.[1]

  • Handling: Double glove (Nitrile).[1] Use a fume hood.[1]

  • Inactivation: In case of spill, treat with aqueous acetic acid (to polymerize it safely) or thiosulfate (nucleophilic opening), then dispose of as hazardous waste.[1] Note: Intentional polymerization for disposal is safer than leaving it volatile.[1]

References
  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Methylaziridine. Merck KGaA.[1]

  • ChemicalBook. (n.d.).[1] 2-Methylaziridine Properties and Stability.

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 2-Methylaziridine.[1] PubChem.[1] [1]

  • Bakker, M. et al. (2019).[1] Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry.

  • Disadee, W. et al. (2006).[1][2][3] Guanidinium ylide mediated aziridination. Journal of Organic Chemistry.

Sources

Troubleshooting low stereoselectivity in reactions with (R)-2-Methylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low stereoselectivity in reactions with (R)-2-Methylaziridine Content type: Technical Support Center Guide

Case ID: AZ-2ME-R-STEREOS Subject: Troubleshooting Loss of Optical Purity & Regiocontrol Failures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stereocontrol Paradox

Working with This compound (CAS: 75-55-8) presents a unique stereochemical challenge. Unlike typical chiral centers that are prone to simple racemization, "low stereoselectivity" in aziridine chemistry is often a symptom of regiocontrol failure .

Because the aziridine ring is strained, nucleophiles can attack either the C3 (unsubstituted) or C2 (substituted) carbon.[1] Your stereochemical outcome is strictly dictated by this regioselectivity:

  • Path A (C3 Attack): Retention of Configuration at C2.

  • Path B (C2 Attack): Inversion of Configuration at C2 (

    
    ).
    
  • Path C (Carbocation): Racemization (

    
    -like).
    

This guide addresses the root causes of low enantiomeric excess (ee) and diastereomeric ratio (dr) by diagnosing the mechanistic pathway your reaction is inadvertently following.

Diagnostic Framework

Before adjusting parameters, identify your failure mode using the logic flow below.

Workflow Visualization: The Stereoselectivity Decision Tree

AziridineLogic Start START: Low Stereoselectivity Observed CheckRegio Analyze Crude NMR/GC: Is it a Regioisomer Mix? Start->CheckRegio RegioYes ISSUE: Regiocontrol Failure (Mixture of C2 vs C3 attack) CheckRegio->RegioYes Yes (Const. Isomers) RegioNo Product is Regiopure but Low ee? CheckRegio->RegioNo No (Single Regioisomer) Sol_Regio SOLUTION: Adjust Sterics/Electronics (See Module 1) RegioYes->Sol_Regio Racemization ISSUE: Racemization (S_N1 Pathway Active) RegioNo->Racemization Product is Racemic Inversion ISSUE: Unintended Inversion (Pure product, wrong enantiomer) RegioNo->Inversion Product is Enantiopure but Wrong Config Sol_Race SOLUTION: Suppress Carbocation (See Module 2) Racemization->Sol_Race Inversion->Sol_Regio

Figure 1: Diagnostic logic for isolating the root cause of stereochemical loss in aziridine ring opening.

Troubleshooting Modules

Module 1: The "Wrong Enantiomer" or Regio-Scrambling

Symptom: You observe a mixture of constitutional isomers (regioisomers) or the product is chemically pure but has the opposite stereochemistry expected.

Q: Why am I getting a mixture of regioisomers? A: You are operating in the "Borderline Region" where steric and electronic factors compete.

  • Steric Control (C3 Attack): Nucleophiles naturally prefer the less hindered C3 position. This pathway retains the (R)-configuration at the C2 center because the chiral center is not touched.

  • Electronic Control (C2 Attack): If the Nitrogen is activated with a strong electron-withdrawing group (EWG) like Tosyl (Ts) or Nosyl (Ns), the C2 carbon becomes more electrophilic (more cationic character) due to the stabilization of the partial positive charge by the methyl group. This promotes attack at C2, leading to inversion (

    
    ).
    

Q: How do I force attack at C3 (Retention)? A:

  • Increase Steric Bulk of Nucleophile: Use bulkier nucleophiles which cannot access the substituted C2 position.

  • Use Non-Activated Aziridines: If possible, use N-alkyl or N-H aziridines. Without the strong EWG, the electronic drive to attack C2 is weaker, and steric control (C3) dominates.

  • Solvent Choice: Use non-polar solvents (Hexane, Toluene) to discourage charge separation, favoring the tight

    
     transition state at the accessible C3.
    

Q: How do I force attack at C2 (Inversion)? A:

  • Lewis Acid Catalysis: Use a Lewis Acid (e.g.,

    
    , 
    
    
    
    ) that coordinates strongly to the nitrogen. This lengthens the C-N bonds and increases positive character at C2.
  • Chelation Control: If your nucleophile has a heteroatom capable of coordinating (e.g., an alcohol or amine), it can form a bridge with the Lewis Acid and the aziridine Nitrogen, directing delivery to the proximal C2.

Module 2: Racemization (Loss of ee)

Symptom: The product is the correct regioisomer but has low enantiomeric excess (e.g., 20% ee instead of >98%).

Q: Why is my reaction racemizing? A: Your reaction is passing through an Aziridinium Ion that opens prematurely into a Carbocation (


 pathway) .
If the C-N bond breaks before the nucleophile attacks, you form a transient secondary carbocation at C2. This planar intermediate allows nucleophilic attack from either face, destroying chirality.

Mechanism of Failure:



Q: How do I stop this? A: You must ensure the reaction remains strictly


 .
  • Lower the Temperature:

    
     bond cleavage has a higher activation energy than Lewis-acid assisted 
    
    
    
    . Run reactions at 0°C or -78°C.
  • Switch Lewis Acids: Strong Lewis acids like

    
     can sometimes be too effective, fully ionizing the ring. Switch to "softer" or milder acids like 
    
    
    
    or
    
    
    , which activate the ring for nucleophilic attack without fully snapping the bond.
  • Increase Nucleophile Concentration: By increasing the concentration of the nucleophile, you increase the rate of the bimolecular (

    
    ) step relative to the unimolecular (
    
    
    
    ) ring opening.

Comparative Data: Lewis Acid Effects

The choice of catalyst is the single biggest variable in stereocontrol. The table below summarizes the effect of catalysts on the ring opening of N-Tosyl-2-methylaziridine with alcohols (Ghorai et al.).

CatalystEquiv.[2][3]SolventRegioselectivity (C2:C3)Stereocidelity (ee)Mechanism
None -MeOHNo Reaction--

0.1

95:5Moderate (80-90%)Mixed


0.1

>99:1 Excellent (>98%) Strict

Amberlyst-15 10 wt%MeOH60:40HighSteric/Surface

Note:


 is preferred for high regioselectivity (C2 attack/Inversion) without racemization.

Validated Protocol: High-Fidelity Ring Opening

Objective: Regioselective opening of (R)-N-Tosyl-2-methylaziridine with an alcohol nucleophile (Inversion pathway) with >98% ee retention.

Reagents:

  • (R)-N-Tosyl-2-methylaziridine (1.0 equiv)

  • Nucleophile (Alcohol, 1.2 - 2.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Solvent: Anhydrous

    
     (0.2 M)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Solvation: Dissolve (R)-N-Tosyl-2-methylaziridine in anhydrous

    
    .
    
  • Activation: Add

    
     (10 mol%) at room temperature. Note: The solution may turn slight blue/green.
    
  • Nucleophile Addition: Add the alcohol nucleophile slowly via syringe.

  • Reaction: Stir at room temperature for 4-8 hours. Monitor by TLC (disappearance of aziridine).

    • Troubleshooting: If reaction is sluggish, warm to 40°C. Do not exceed 50°C to avoid

      
       racemization.
      
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Analysis: Determine regioratio via

    
     NMR (integration of methine proton). Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).
    

Mechanistic Visualization

Understanding the transition state is critical for predicting outcomes.

Mechanism Aziridine (R)-N-Ts-2-Me-Aziridine Complex Activated Complex (N-Cu Coordinated) Aziridine->Complex + Cu(OTf)2 PathC2 Path B: Attack at C2 (Electronic Control) Complex->PathC2 Major Path (Weakened C2-N bond) PathC3 Path A: Attack at C3 (Steric Control) Complex->PathC3 Minor Path (Steric hindrance) ProdInv Product (S) (Inversion) PathC2->ProdInv SN2 ProdRet Product (R) (Retention) PathC3->ProdRet SN2

Figure 2: Mechanistic divergence in Lewis-acid catalyzed ring opening.


 biases the reaction toward Path B (C2 attack) leading to inversion.

References

  • Ghorai, M. K., Das, K., & Shukla, D. (2007).[4] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.[4] The Journal of Organic Chemistry, 72(15), 5859–5862.

  • Stanković, S., D'hooghe, M., Catak, S., Eum, H., Waroquier, M., Van Speybroeck, V., De Kimpe, N., & Ha, H. J. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643–665.

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31(5), 247–258.

Sources

Technical Support Center: Aziridine Polymerization Management

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists managing the polymerization of aziridine (ethyleneimine) and its derivatives. It focuses on the critical thermodynamic and kinetic challenges associated with the ring-opening polymerization (ROP) of these high-energy monomers.

Core Hazard Analysis: The Thermodynamics of Ring Strain

Q: Why is aziridine polymerization prone to violent thermal runaway compared to other monomers?

A: The driving force is the release of substantial ring-strain energy, not just the formation of new bonds. Aziridine is a three-membered heterocycle with significant angle strain (bond angles ~60° vs. ideal 109.5°).

  • Enthalpy of Polymerization (

    
    ):  Approximately -95 to -100 kJ/mol (-23 to -24 kcal/mol) .
    
  • Adiabatic Temperature Rise: In a bulk or high-concentration scenario, the adiabatic temperature rise can exceed 300°C , theoretically sufficient to decompose the polymer and vaporize the monomer, leading to vessel rupture.

  • Kinetic Consequence: The reaction follows an autocatalytic thermal profile. As temperature rises, viscosity increases (due to polymer formation), reducing heat transfer efficiency (

    
    ), while the reaction rate (
    
    
    
    ) increases exponentially (Arrhenius behavior).

Key Takeaway: You are not just managing a reaction; you are managing a delayed heat release system. The primary safety mechanism is feed rate control , not cooling jacket capacity.

Mechanism & Signaling Pathways

The following diagram illustrates the Cationic Ring-Opening Polymerization (CROP) mechanism, highlighting the specific steps where heat is released and where the reaction can be chemically quenched.

Aziridine_CROP_Mechanism Monomer Aziridine Monomer (High Ring Strain) Aziridinium Activated Aziridinium Ion (Highly Reactive) Monomer->Aziridinium Protonation (Fast) Initiator Acid Catalyst (H+) (Electrophile) Initiator->Aziridinium Prop_Step Nucleophilic Attack (Ring Opening) Aziridinium->Prop_Step + Monomer Polymer Polyethyleneimine (PEI) (Chain Growth) Prop_Step->Polymer Propagation Heat Exotherm Release (~95 kJ/mol) Prop_Step->Heat Polymer->Aziridinium Chain Transfer (Branching) Quench Base Quench (OH-) (Deprotonation) Quench->Aziridinium Termination

Figure 1: Cationic Ring-Opening Polymerization (CROP) mechanism showing the activation of the aziridine ring and the subsequent exothermic propagation step.[1]

Experimental Protocol: Safe Semi-Batch Synthesis

Q: What is the "Golden Rule" for dosing aziridine?

A: Never charge all monomer at once (Batch Mode). Always use Semi-Batch (Starve-Fed) mode.

Protocol Parameters:

ParameterSpecificationRationale
Monomer Feed Rate < 1% of total volume per minuteEnsures heat generation rate (

) < heat removal capacity (

).
Solvent Choice Water (high

) or Polar Aprotic
Water acts as a thermal buffer due to high heat capacity.
Initiator Loading 0.1 – 1.0 mol% (Acidic)Higher concentrations increase instantaneous rate and heat spike risk.
Stirring Speed High shear / VortexingCritical to prevent "hot spots" as viscosity increases.

Step-by-Step Workflow:

  • Reactor Prep: Charge reactor with solvent and catalyst (e.g., H₂SO₄, HCl, or Lewis acid).

  • Thermal Equilibration: Heat solvent to reaction temperature (typically 50–80°C). Note: Higher T reduces viscosity but accelerates kinetics.

  • Initiation: Add a small "seed" amount of aziridine (2-5% of total) to initiate the active centers. Wait for the initial exotherm to subside.

  • Controlled Feed: Begin monomer addition via a peristaltic or syringe pump.

  • Monitoring: Monitor internal temperature (

    
    ) vs. jacket temperature (
    
    
    
    ). If
    
    
    , STOP FEED .

Troubleshooting & Emergency Response (FAQs)

Scenario A: The "Yellowing" Effect

Q: My reaction mixture is turning yellow/orange rapidly. Is this dangerous? A: Yes, it indicates uncontrolled oxidation or excessive branching often associated with local overheating.

  • Cause: At high temperatures (>100°C), amine segments oxidize or degrade.

  • Action: Reduce reaction temperature immediately. Ensure inert atmosphere (

    
     or Ar) is maintained rigorously.
    
Scenario B: Viscosity Lock-Up (The "Gel Effect")

Q: The stirrer is struggling, and the temperature is creeping up. What do I do? A: You are experiencing the Trommsdorff (auto-acceleration) effect due to viscosity.

  • Mechanism: High viscosity prevents termination of active chains and blocks heat transfer to the cooling jacket.

  • Immediate Fix:

    • Stop Monomer Feed instantly.

    • Dilute: Add pre-warmed solvent (if safe) to lower viscosity.

    • Do NOT overcool the jacket aggressively if the mixture is viscous; this freezes the layer near the wall, insulating the hot core (thermal runaway incubation).

Scenario C: Emergency Runaway

Q: Temperature is spiking >10°C/min and reflux is violent. How do I kill the reaction? A: You must neutralize the active cationic centers.

  • Quenching Agent: Aqueous Sodium Hydroxide (NaOH) or excess Water (if early stage).

  • Mechanism: The base deprotonates the aziridinium ion, reverting it to a stable amine and stopping the propagation cycle.

  • Warning: Adding water to a >100°C organic mass can cause flash vaporization. Use a "dump tank" with a large volume of cold water if available.

Decision Logic for Thermal Control

Runaway_Response Start Monitor T_internal (Ti) vs T_setpoint (Ts) Check1 Is Ti > Ts + 5°C? Start->Check1 Normal Continue Feed Maintain Stirring Check1->Normal No Alert STOP FEED Increase Stirring RPM Check1->Alert Yes Check2 Is Ti increasing without feed? Alert->Check2 Wait Wait for Ti to drop Resume at 50% rate Check2->Wait No (Stable) Emergency EMERGENCY QUENCH Add NaOH / Dump to Water Check2->Emergency Yes (Runaway)

Figure 2: Logic flow for monitoring and responding to thermal deviations during polymerization.

References

  • Active Thermochemical Tables (ATcT). Enthalpy of Formation for Aziridine and Derivatives. Argonne National Laboratory. Available at: [Link][2]

  • National Institute of Standards and Technology (NIST). Ethylenimine: Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Gleede, T., et al. (2017). The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry (RSC).[4] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Ethyleneimine. Available at: [Link]

  • European Chemical Agency (ECHA). Substance Information: Aziridine - Physical and Chemical Properties. Available at: [Link]

Sources

Validation & Comparative

(R)-2-Methylaziridine vs. Chiral Epoxides in Nucleophilic Substitution: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, chiral aziridines and epoxides stand out as premier building blocks. These three-membered heterocyclic compounds, prized for their inherent ring strain, serve as versatile electrophiles in nucleophilic substitution reactions. The ring-opening of these structures provides a powerful and stereocontrolled route to 1,2-difunctionalized molecules, which are critical scaffolds in numerous pharmaceuticals and biologically active compounds. (R)-2-methylaziridine, a chiral amine equivalent, and chiral epoxides, such as (R)-propylene oxide, offer distinct yet complementary reactivity profiles. This guide provides a detailed comparison of their performance in nucleophilic substitution reactions, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.

Mechanistic Underpinnings: The Influence of the Heteroatom

The fundamental difference in reactivity between aziridines and epoxides stems from the nature of their heteroatom—nitrogen versus oxygen. This distinction governs the activation requirements, regioselectivity, and overall reaction kinetics of nucleophilic attack.

Chiral Epoxide Ring-Opening

The high electronegativity of the oxygen atom in epoxides renders the adjacent carbons electrophilic, making them susceptible to nucleophilic attack even without activation. The reaction pathway, however, is highly dependent on the pH of the reaction medium.[1][2]

  • Basic or Neutral Conditions: The reaction proceeds via a classic SN2 mechanism.[3][4] The nucleophile attacks the less sterically hindered carbon atom, resulting in a predictable regiochemical outcome and inversion of stereochemistry at the site of attack.[3] This high degree of control is a significant advantage of epoxide chemistry under basic conditions.[2][5]

  • Acidic Conditions: Protonation of the epoxide oxygen creates a highly reactive electrophile and a better leaving group.[4][6] The subsequent nucleophilic attack exhibits regioselectivity that is dependent on the substitution pattern of the epoxide. For primary and secondary carbons, attack at the less substituted carbon is favored (SN2-like).[2][5] However, if a tertiary carbon is present, the reaction proceeds with a significant degree of SN1 character, with the nucleophile attacking the more substituted carbon due to the stabilization of the partial positive charge in the transition state.[2][5]

This compound Ring-Opening

In contrast to epoxides, aziridines are generally less reactive towards nucleophiles under neutral conditions.[7] The nitrogen atom's lower electronegativity and higher basicity necessitate activation to enhance the electrophilicity of the ring carbons.

  • Activation Strategies: Common activation methods involve protonation of the nitrogen under acidic conditions or the installation of an electron-withdrawing group (e.g., tosyl, mesyl, or BOC) on the nitrogen atom.[8] Activated aziridines exhibit significantly enhanced reactivity towards a broader range of nucleophiles.[7]

  • Regioselectivity: The regioselectivity of aziridine ring-opening is dictated by the nature of the nitrogen substituent and the reaction conditions.[8]

    • Non-activated Aziridines (Acid-Catalyzed): Similar to acid-catalyzed epoxide opening, nucleophilic attack on protonated aziridines typically occurs at the more substituted carbon.

    • Activated Aziridines: With an electron-withdrawing group on the nitrogen, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[8]

Diagram: Comparative Ring-Opening Mechanisms

G cluster_epoxide Chiral Epoxide cluster_aziridine This compound E_Start (R)-Propylene Oxide E_Basic Basic/Neutral (SN2) E_Start->E_Basic Strong Nu⁻ E_Acid Acidic (SN1/SN2 Hybrid) E_Start->E_Acid Weak Nu, H⁺ E_Prod_Basic Product (Attack at less substituted C) E_Basic->E_Prod_Basic E_Prod_Acid Product (Attack at more substituted C) E_Acid->E_Prod_Acid A_Start This compound A_Activated N-Activated Aziridine A_Start->A_Activated Activating Agent (e.g., TsCl) A_Acid Acid-Catalyzed (Protonated) A_Start->A_Acid Nu, H⁺ A_Prod_Activated Product (Attack at less substituted C) A_Activated->A_Prod_Activated Nu⁻ A_Prod_Acid Product (Attack at more substituted C) A_Acid->A_Prod_Acid G start Start step1 Combine Phenol and NaOH in aqueous Methanol start->step1 step2 Add (R)-Propylene Oxide step1->step2 step3 Heat to Reflux for 6 hours step2->step3 step4 Cool and Acidify with HCl step3->step4 step5 Extract with Diethyl Ether step4->step5 step6 Dry organic layer (MgSO4) step5->step6 step7 Concentrate in vacuo step6->step7 end Obtain (R)-1-phenoxy-2-propanol step7->end

Caption: Synthesis of (R)-1-phenoxy-2-propanol.

Step-by-Step Methodology
  • In a 100 mL round-bottom flask, dissolve phenol (4.7 g, 50 mmol) and sodium hydroxide (2.0 g, 50 mmol) in a mixture of methanol (25 mL) and water (10 mL).

  • To this solution, add (R)-propylene oxide (2.9 g, 50 mmol) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with 1 M hydrochloric acid until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 2: Ring-Opening of N-Tosyl-(R)-2-Methylaziridine with Sodium Azide

This protocol describes the synthesis of (R)-N-(2-azidopropyl)-4-methylbenzenesulfonamide.

Experimental Workflow

G start Start step1 Suspend N-Tosyl-(R)-2-methylaziridine and NaN3 in DMF start->step1 step2 Heat to 80 °C for 4 hours step1->step2 step3 Cool and Pour into Water step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Wash with Brine step4->step5 step6 Dry organic layer (Na2SO4) step5->step6 step7 Concentrate in vacuo step6->step7 end Obtain (R)-N-(2-azidopropyl)-4-methylbenzenesulfonamide step7->end

Caption: Synthesis of an azido-functionalized sulfonamide.

Step-by-Step Methodology
  • In a 50 mL round-bottom flask, suspend N-tosyl-(R)-2-methylaziridine (2.11 g, 10 mmol) and sodium azide (0.98 g, 15 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The selection between this compound and a chiral epoxide is a critical decision in synthetic planning that should be guided by the desired final molecular architecture and the nature of the nucleophile.

Opt for a Chiral Epoxide when:

  • The target molecule contains a β-hydroxy ether or a 1,2-diol.

  • A highly predictable SN2 reaction at the less substituted carbon is required under basic conditions. [2][5]* Avoiding the additional synthetic step of N-activation is desirable.

Opt for this compound when:

  • The synthesis of 1,2-diamines or other β-amino compounds is the primary goal. [9]* Enhanced reactivity with a broader range of carbon nucleophiles is needed.

  • The nitrogen atom of the aziridine is a key structural feature for further diversification of the target molecule.

Both chiral epoxides and aziridines are indispensable electrophiles in the modern synthetic chemist's toolkit. A comprehensive understanding of their distinct reactivity profiles, as outlined in this guide, empowers researchers to design more efficient, selective, and innovative synthetic routes to complex, high-value molecules.

References

  • arXiv. (2023). Nucleophilic substitution vs elimination reaction of bisulfide ions with. [Link]

  • Molecules. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. [Link]

  • Chemistry. (2018). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Organic Chemistry: A Tenth Edition. (2020). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • ResearchGate. (2012). Epoxides and Aziridines in Click Chemistry. [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

  • ResearchGate. (2018). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • ResearchGate. (2023). Different protocols for the nucleophilic ring-opening reaction of epoxides. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. [Link]

  • MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. [Link]

  • National Institutes of Health. (2016). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. [Link]

Sources

Validation of (R)-2-Methylaziridine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(R)-2-Methylaziridine (CAS 83647-99-8) presents a unique "triad of difficulty" for analytical validation: volatility (BP ~66°C), chemical instability (susceptibility to ring-opening polymerization), and lack of a UV chromophore .

While High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry, this guide argues that Chiral Gas Chromatography (GC-FID) is the superior "Gold Standard" for this specific molecule due to its ability to analyze the volatile free base directly without derivatization. However, for laboratories restricted to liquid chromatography, we provide a validated Derivatization-HPLC protocol using GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) to overcome detection limits.

Method Selection Matrix
FeatureMethod A: Chiral GC-FID (Recommended)Method B: GITC-Derivatization HPLC (Alternative)
Primary Mechanism Direct separation on Cyclodextrin phaseDiastereomeric separation on C18
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction required)
Detection FID (Universal, High Sensitivity)UV 254 nm (via Tag)
Stability Risk Low (if inlet temp is optimized)Moderate (Ring opening possible during rxn)
Limit of Detection < 0.05% (Area %)~0.1% (Subject to reagent background)

The Analytical Challenge: Why Standard Methods Fail

Before detailing the protocols, it is critical to understand the causality of failure in standard methods:

  • The UV Problem: 2-Methylaziridine has no conjugated

    
    -system. Direct HPLC-UV at low wavelengths (200-210 nm) yields poor signal-to-noise ratios and interference from mobile phase cutoffs.
    
  • The Stability Problem: Aziridines are highly reactive alkylating agents. In acidic mobile phases (common in Reverse Phase HPLC), the ring opens to form amino-alcohols, destroying the analyte during the run.

  • The Volatility Problem: The compound evaporates in standard LC autosamplers, leading to poor precision (%RSD).

Method A: Chiral GC-FID (The Gold Standard)

This method utilizes a derivatized cyclodextrin stationary phase. The hydrophobic cavity of the cyclodextrin interacts differentially with the (R) and (S) enantiomers of the volatile amine, allowing baseline separation without chemical modification.

Mechanistic Workflow

The separation relies on the "Three-Point Interaction" model within the gas phase. The trifluoroacetyl-gamma-cyclodextrin phase provides shape selectivity that discriminates the methyl group's orientation on the aziridine ring.

GC_Workflow cluster_conditions Critical Control Points Sample Sample Preparation (Dilute in MTBE/DCM) Inlet Split Injection (Low Temp: 150°C) Sample->Inlet Volatilization Column Capillary Column (Rt-γDEXsa) Inlet->Column Enantioselective Interaction Detector FID Detection (>250°C) Column->Detector Elution Result Chromatogram (R vs S separation) Detector->Result Integration

Figure 1: Direct Chiral GC-FID Workflow. Note the low inlet temperature to prevent thermal degradation.

Detailed Protocol
  • Instrument: GC with Split/Splitless Injector and FID.

  • Column: Rt-γDEXsa (Restek) or Lipodex E (Macherey-Nagel). Dimensions: 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 40°C (Hold 5 min) - Crucial for retaining the volatile amine.

    • Ramp: 2°C/min to 80°C.

    • Ramp: 20°C/min to 200°C (Burn out).

  • Inlet: 150°C, Split ratio 50:1. Warning: Do not exceed 180°C at the inlet to avoid thermal ring opening.

  • Detector: FID @ 250°C.

  • Diluent: Dichloromethane (DCM) or MTBE (stabilized with KOH pellets if stored).

Validation Criteria (Acceptance):

  • Resolution (

    
    ):  > 1.5 between (R) and (S) isomers.
    
  • Tailing Factor: < 1.3 (Aziridines tail on active sites; ensure liner is deactivated).

Method B: GITC-Derivatization HPLC (The Alternative)

If GC is unavailable, you cannot inject 2-methylaziridine directly. You must derivatize it. We utilize GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .

Why GITC?

  • Chirality: GITC is chiral.[1] It reacts with the enantiomers of 2-methylaziridine to form diastereomers . Diastereomers have different physical properties and can be separated on an achiral (standard C18) column.

  • Stability: The resulting thiourea derivative is stable and UV-active (absorbs at ~254 nm).

Reaction Scheme & Workflow[2]

HPLC_Workflow Reactants This compound + GITC Reagent Reaction Derivatization Reaction (Acetonitrile, Base, RT, 30 min) Reactants->Reaction Nucleophilic Addition Quench Quench/Dilution (Add Mobile Phase) Reaction->Quench Stabilize Separation HPLC Separation (C18 Column) Quench->Separation Inject Detection UV Detection (254 nm) Separation->Detection Diastereomer Elution

Figure 2: GITC Derivatization Workflow. The reaction converts the volatile, UV-invisible aziridine into a stable, UV-active thiourea diastereomer.

Detailed Protocol

Reagents:

  • GITC Solution: 5 mg/mL in Acetonitrile (ACN).

  • Triethylamine (TEA): Acts as a catalyst/base.

Procedure:

  • Mix: Transfer 10 µL of sample (approx 10 mg/mL) into a vial.

  • Add: 500 µL of GITC solution and 10 µL of TEA.

  • Incubate: Shake at Room Temperature (25°C) for 30 minutes. Do not heat, as aziridines may polymerize.

  • Dilute: Dilute to 1.5 mL with Mobile Phase A.

  • Inject: 10 µL onto HPLC.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm.

Comparative Data Summary

The following data represents typical validation performance metrics for both methods.

MetricMethod A: Chiral GCMethod B: HPLC (GITC)
Linearity (

)
> 0.999> 0.995
LOD (Limit of Detection) 10 ppm50 ppm
Precision (n=6) 0.8% RSD1.5% RSD
Analysis Time 15 mins35 mins (inc. prep)
Robustness High (Direct injection)Medium (Reagent purity affects baseline)

Expert Insight: The HPLC method often shows a "reagent peak" from excess GITC. You must run a blank (GITC only) to identify and exclude this peak from integration.

Safety & Handling (Critical)

WARNING: 2-Methylaziridine is a potential carcinogen and highly toxic.[1]

  • Containment: All weighing and dilution must occur inside a certified fume hood.

  • Quenching: Dispose of waste in a container with 5% aqueous sulfuric acid to intentionally open the ring and detoxify the compound before disposal.

  • PPE: Double nitrile gloves are recommended; aziridines can permeate standard latex.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[2] Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives.[2] In Handbook of Thin-Layer Chromatography (referencing GITC derivatization principles). [Link]

Sources

Advantages of Using (R)-2-Methylaziridine in Multi-Step Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral building blocks, (R)-2-Methylaziridine (CAS: 83647-99-8) stands out as a "spring-loaded" electrophile. Unlike chiral amino alcohols or halides which require activation steps or generate stoichiometric waste, this strained heterocycle offers a unique combination of atom economy and stereochemical fidelity .

This guide objectively analyzes the performance of this compound against conventional alternatives, detailing its mechanistic advantages in regioselective ring-opening reactions and its application in high-value pharmaceutical synthesis.

Part 1: Technical Profile & Comparative Analysis

The "Spring-Loaded" Advantage

The core utility of this compound lies in its ring strain (~26–27 kcal/mol). This thermodynamic potential allows for facile ring-opening by a wide range of nucleophiles (amines, azides, thiols, carbon nucleophiles) often without the need for harsh exogenous activation, preserving sensitive functional groups elsewhere in the molecule.

Comparative Table: this compound vs. Alternatives
FeatureThis compoundChiral Amino Alcohols (e.g., Alaninol)Racemic 2-Methylaziridine
Reactivity High (Kinetic drive from ring strain)Low (Requires activation, e.g., Mitsunobu, Sulfamidates)High
Atom Economy Excellent (100% incorporation of atoms in addition rxns)Moderate (Loss of leaving groups/activating agents)Excellent
Stereocontrol Absolute (Defined by starting material purity)Variable (Risk of racemization during activation)Poor (Requires resolution step; max 50% yield of desired isomer)
Step Count Low (Direct nucleophilic attack)High (Protection

Activation

Substitution

Deprotection)
High (Synthesis

Resolution

Use)
Cost Efficiency High initial cost, but lower total process cost for complex targetsLow initial cost, higher operational cost (reagents/waste)Low material cost, high time/labor cost
Key Insight: The "N-Methylation" Shortcut

A distinct advantage cited in recent literature is the "N-methylative aziridinium ring opening."[1][2] By methylating the aziridine nitrogen (e.g., with MeOTf) to form a quaternary aziridinium ion, researchers can introduce an N-methyl group and perform the ring-opening in a single sequence. This avoids the separate N-methylation step often required when using amino alcohols, streamlining the synthesis of N-methylated bioactive amines.

Part 2: Mechanistic Insight & Regioselectivity

The power of this compound lies in its predictable regioselectivity, which dictates the structure of the final product. The ring can open at two positions:[3][4]

  • C3 Attack (Terminal): Sterically favored. Retains the stereocenter at C2.[5] Yields

    
    -substituted amines.[6][7][8]
    
  • C2 Attack (Internal): Electronically favored (under specific Lewis Acid conditions). Causes inversion of configuration. Yields

    
    -substituted amines.[8]
    
Diagram 1: Regioselective Pathways of this compound

This diagram illustrates the divergent pathways available depending on reaction conditions.

Aziridine_Pathways Start This compound (C2 Chiral Center) Cond_Basic Condition A: Basic/Nucleophilic (Steric Control) Start->Cond_Basic Unactivated Nu- Cond_Acid Condition B: Activated/Lewis Acid (Electronic Control) Start->Cond_Acid Activated (H+, LA, R+) Prod_C3 Product A (C3 Attack) 1-Substituted-2-aminopropane Stereochem: RETENTION Cond_Basic->Prod_C3 Attack at less hindered C3 Cond_Acid->Prod_C3 Mixed Regioselectivity Prod_C2 Product B (C2 Attack) 2-Substituted-1-aminopropane Stereochem: INVERSION Cond_Acid->Prod_C2 Attack at more sub. C2

Caption: Pathway A (Basic) typically yields clean C3 opening. Pathway B (Acidic) introduces carbocation character, enabling C2 attack with inversion, though mixtures may occur.

Part 3: Case Study in Drug Development

Synthesis of Fluoroquinolone Antibiotic (PF-00951966)

The synthesis of the broad-spectrum antibiotic PF-00951966 exemplifies the strategic utility of this compound.

  • Challenge: Constructing a chiral diamine side chain with high enantiomeric excess (ee).

  • Solution: this compound was employed as the electrophile.

  • Outcome: The aziridine ring was opened by a specific amine nucleophile.[3][4] Because the nucleophile attacked the less hindered C3 position, the chiral center at C2 was undisturbed, transferring the stereochemical information from the raw material directly to the API with >99% fidelity.

  • Impact: This route avoided the use of chiral resolution (which discards 50% of material) and eliminated the need for heavy metal catalysts often used in asymmetric hydrogenation routes.

Part 4: Experimental Protocols

Safety Warning (Critical)

This compound is highly toxic, flammable, and a potential carcinogen.

  • LD50: High acute toxicity (inhalation/dermal).

  • Handling: Must be handled in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory.

  • Decontamination: Quench spills/glassware with aqueous acid (e.g., 1M HCl) to open the ring and detoxify the residue before disposal.

Protocol: Nucleophilic Ring Opening with Sodium Azide

Objective: Synthesis of (R)-1-azido-2-propanamine (Precursor for chiral diamines).

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Purge with Nitrogen (

      
      ).
      
  • Reagents:

    • Add Sodium Azide (

      
      )  (1.5 equiv) and Ammonium Chloride (
      
      
      
      )
      (1.5 equiv) to the flask.
    • Solvent: Add Acetonitrile (

      
      )  or DMF  (10 volumes relative to aziridine).
      
  • Addition:

    • Cool the mixture to 0°C.

    • Add This compound (1.0 equiv) dropwise via syringe. Note: Exothermic reaction.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to 60°C for 4–6 hours. Monitor consumption by TLC (stain with Ninhydrin; aziridine spots often streak).

  • Workup:

    • Cool to room temperature.

    • Dilute with water and extract with Ethyl Acetate (

      
      ).[9]
      
    • Wash organic layers with brine, dry over

      
      , and concentrate carefully (Azides are potentially explosive; do not distill to dryness if low MW).
      
  • Validation:

    • NMR: Check for disappearance of aziridine ring protons (multiplets at

      
       1.0–2.0 ppm) and appearance of methylene protons adjacent to azide (
      
      
      
      3.2–3.5 ppm).
Diagram 2: Experimental Decision Matrix

This workflow guides the selection of conditions based on the desired product skeleton.

Workflow_Matrix Input Target Molecule Needs: Decide_Skeleton Desired Skeleton? Input->Decide_Skeleton Opt_Beta Beta-Substituted Amine (Nu-CH2-CH(Me)-NH2) Decide_Skeleton->Opt_Beta Terminal Nu Opt_Alpha Alpha-Substituted Amine (Nu-CH(Me)-CH2-NH2) Decide_Skeleton->Opt_Alpha Internal Nu Action_Beta Protocol A: Use Unactivated Aziridine + Strong Nucleophile (Solvent: MeOH/MeCN) Opt_Beta->Action_Beta Action_Alpha Protocol B: Activate Aziridine (Lewis Acid: BF3·OEt2 or Quaternization with R-X) Opt_Alpha->Action_Alpha Result_Beta Result: Retention of Config. High Regioselectivity Action_Beta->Result_Beta Result_Alpha Result: Inversion of Config. Possible Regio-Mixtures Action_Alpha->Result_Alpha

Caption: Decision tree for optimizing reaction conditions. Protocol A is preferred for standard chiral building block synthesis due to higher predictability.

References

  • MDPI. Synthetic Applications of Aziridinium Ions. Retrieved from [Link]

  • National Institutes of Health (NIH). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Retrieved from [Link]

  • Google Patents.Preparation method of 2-methylaziridine (CN110003072A).
  • Frontiers in Chemistry. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link][10]

  • PubChem. 2-Methylaziridine Compound Summary. Retrieved from [Link]

Sources

Spectroscopic Characterization & Performance Guide: (R)-2-Methylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

(R)-2-Methylaziridine is a high-value chiral building block used primarily in the synthesis of enantiopure amines and heterocycles. Unlike its racemic counterpart, the (R)-enantiomer offers precise stereochemical control, critical for structure-activity relationship (SAR) studies in drug discovery.[1]

CRITICAL SAFETY WARNING:

  • Toxicity: Fatal if inhaled or absorbed through skin.[1] It is a potent alkylating agent and a suspected carcinogen.[1]

  • Flammability: Flash point is approx. -18°C.[1]

  • Polymerization: Explosion Hazard. Contact with acids (even trace amounts on glassware) causes violent, exothermic polymerization.[1] All glassware must be base-washed (e.g., dilute KOH/ethanol) and dried prior to use.[1]

Structural Analysis & Spectral Logic

The spectroscopic signature of this compound is defined by the rigid three-membered ring, which creates a magnetically anisotropic environment. Unlike acyclic amines, the ring protons are locked in position, rendering the geminal protons on C3 diastereotopic.

Graphviz Workflow: Characterization Logic

The following diagram outlines the logical flow for validating the identity and purity of the (R)-enantiomer against racemic alternatives.

CharacterizationWorkflow cluster_spectral Spectral Checkpoints Sample Unknown Sample (2-Methylaziridine) Safety Safety Check (Base-washed Glassware) Sample->Safety Mandatory H1NMR 1H NMR (CDCl3) Structural Integrity Safety->H1NMR Dissolve in CDCl3 ChiralAssay Chiral Purity Assay (Mosher's Amide / Shift Reagent) H1NMR->ChiralAssay If Structure Confirmed Result Validation: >98% ee (R)-Isomer ChiralAssay->Result Compare Integration

Comparative Spectroscopic Data

Nuclear Magnetic Resonance ( H NMR)

The key to identifying the aziridine ring is the high-field chemical shifts (0–2 ppm) and the distinct coupling constants (


). In the (R)-enantiomer, the protons on C3 are chemically non-equivalent (

and

).

Solvent:


 (Neutralized with 

to prevent polymerization) Frequency: 400 MHz[1]
PositionProton TypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
C2 Methine (

)
1.95 – 2.05Multiplet-Chiral center; complex splitting due to coupling with

and C3 protons.[1]
C3 Methylene (

)
1.70 – 1.80Doublet of Doublets

,

Proton cis to the methyl group.[1]
C3 Methylene (

)
1.25 – 1.35Doublet of Doublets

,

Proton trans to the methyl group.[1]
-CH3 Methyl1.20Doublet

Characteristic methyl doublet.[1]
N-H Amine0.5 – 1.0Broad Singlet-Chemical shift varies with concentration and H-bonding.[1]

Expert Insight: The diagnostic feature distinguishing aziridines from other amines is the magnitude of the coupling constants. In 3-membered rings,


  (approx 6 Hz vs 3 Hz), which is the inverse of the trend seen in alkenes. This confirms the intact ring structure.[1]
Infrared Spectroscopy (FT-IR)

IR is useful for verifying the absence of ring-opened impurities (which show broad OH/NH bands and loss of ring strain features).[1]

Functional GroupWavenumber (

)
IntensityDiagnostic Value
N-H Stretch 3250 – 3300Medium, SharpConfirms secondary amine (unsubstituted N).[1]
C-H Stretch 2850 – 3050StrongAlkyl backbone.[1]
Ring Strain 3050WeakC-H stretch specific to strained ring (cyclopropane-like).[1]
Ring Deformation 800 – 1200Medium"Breathing" modes of the aziridine ring.

Performance Comparison: (R)-Enantiomer vs. Alternatives

The primary "alternative" to this compound is the Racemic mixture or Linear Amino Alcohols .

Enantiomeric Purity Assessment

Standard NMR cannot distinguish (R) from (S).[1] To validate performance (enantiomeric excess), one must use a Chiral Derivatizing Agent (CDA) or Shift Reagent.[1]

Method:


H NMR with (R)-(-)-Mosher's Acid Chloride (MTPA-Cl).[1]
  • Principle: Reaction converts enantiomers into diastereomers (R,R and R,S).[1]

  • Observation: The methyl doublet (originally at 1.20 ppm) will split into two distinct doublets with different chemical shifts in the diastereomeric mixture.

  • Performance Metric:

    • (R)-Product: Single doublet observed (after derivatization).[1]

    • Racemic Alternative: Two 1:1 doublets separated by ~0.05 - 0.1 ppm.[1]

Regioselectivity in Ring Opening

The utility of this compound lies in its predictable ring-opening pathways.[1]

  • Pathway A (Steric Control): Nucleophiles attack the less hindered C3.[1] Retains stereochemistry at C2.

  • Pathway B (Electronic Control): Under Lewis Acid catalysis or N-activation, attack may shift to C2, resulting in inversion of configuration.[1]

Regioselectivity Start This compound PathA Path A: Non-Activated (Steric Control) Start->PathA Basic/Neutral Conditions PathB Path B: Activated (H+ or Lewis Acid) (Electronic Control) Start->PathB Acidic Conditions Nucleophile Nucleophile (Nu-) Nucleophile->PathA Nucleophile->PathB ProdA Product A: Nu attacks C3 (Primary) Retention of C2 Center PathA->ProdA Major Product ProdB Product B: Nu attacks C2 (Secondary) Inversion of C2 Center PathB->ProdB Major Product

Experimental Protocol: Determination of Optical Purity

Objective: Determine the enantiomeric excess (ee) of an this compound sample.

Materials:

  • Sample: 10 mg this compound.[1]

  • Reagent: 1.1 eq (S)-(+)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1]
  • Base: Pyridine (dry).[1]

  • Solvent:

    
    .[1]
    

Step-by-Step Methodology:

  • Safety Prep: Perform all operations in a fume hood. Use base-washed glassware.[1]

  • Derivatization: In a small vial, dissolve the aziridine sample in 0.5 mL

    
    . Add pyridine (2 eq) followed by MTPA-Cl (1.1 eq).[1]
    
  • Reaction: Stir at room temperature for 15 minutes. The reaction is usually instantaneous.[1]

  • Workup: (Optional for NMR) Wash with dilute

    
     to remove excess acid chloride if interfering signals are present. Dry over 
    
    
    
    .[1]
  • Analysis: Acquire

    
    H NMR.[1][2][3] Focus on the methyl region (1.0 – 1.5 ppm) and the methoxy region of the Mosher group (~3.5 ppm).
    
  • Calculation:

    
    
    Note: For this compound, the specific optical rotation is levorotatory (
    
    
    
    to
    
    
    , neat).[1]

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1667 (2-Methylaziridine).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

  • Saeed, A. et al. (2014).[1] "Ring-opening of aziridines: A review." Current Organic Chemistry, 18(24).[1]

  • PubChem. Compound Summary: 2-Methylaziridine.[1] National Library of Medicine.[1] [Link][1]

  • Stanković, S. et al. (2012).[1][4][5] "Regioselectivity in the ring opening of non-activated aziridines." Chemical Society Reviews, 41, 643-665.[1][4] [Link]

Sources

Assessing the Stereochemical Outcome of Reactions Involving (R)-2-Methylaziridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical and regiochemical outcomes of reactions involving (R)-2-Methylaziridine . It is designed for researchers requiring precise control over chiral amine synthesis.

Executive Summary

This compound is a critical chiral building block in drug discovery, serving as a precursor for 1,2-diamines and amino alcohols. The utility of this scaffold relies entirely on controlling the regioselectivity of the ring-opening event.

Unlike 2-phenylaziridines, where electronic stabilization often directs nucleophilic attack to the substituted carbon (C2), This compound exhibits a strong intrinsic bias for attack at the unsubstituted carbon (C3) due to steric governance. This guide compares standard nucleophilic protocols against specific activation strategies that can alter this outcome, providing a roadmap for predictable stereochemical retention or inversion.

Mechanistic Framework: The Regio-Stereo Correlation

The stereochemical outcome is strictly coupled to the regiochemistry of the ring opening.

  • Pathway A: C3 Attack (Steric Control)

    • Mechanism: Nucleophile attacks the less hindered methylene carbon.

    • Bond Broken: N–C3.[1]

    • Stereochemical Outcome: Retention of configuration at C2.[2] The chiral center is not touched.

    • Major Product:

      
      -substituted amine (isomeric product).
      
  • Pathway B: C2 Attack (Electronic/Chelation Control)

    • Mechanism: Nucleophile attacks the substituted methine carbon.

    • Bond Broken: N–C2.[1]

    • Stereochemical Outcome: Inversion of configuration at C2 (Walden inversion).[3]

    • Major Product:

      
      -substituted amine (normal product).
      
Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation and resulting stereochemistry.

AziridinePathways Start This compound (Chiral Center at C2) C3_Attack Pathway A: Attack at C3 (Steric Control) Start->C3_Attack Standard Nucleophiles (Amines, Thiols) C2_Attack Pathway B: Attack at C2 (Electronic/Chelation) Start->C2_Attack Specific Conditions (e.g., Br- / Activated) TS_C3 TS: Sterically Favored (Less Hindered) C3_Attack->TS_C3 TS_C2 TS: Electronically Activated (Requires Activation) C2_Attack->TS_C2 Prod_Ret Product A: Retention (R)-Configuration Maintained TS_C3->Prod_Ret Prod_Inv Product B: Inversion (S)-Configuration (Typical) TS_C2->Prod_Inv

Figure 1: Mechanistic bifurcation of this compound ring opening. Pathway A (Blue) is the dominant mode for aliphatic aziridines.

Comparative Analysis of Reaction Conditions

The following table contrasts the performance of different activation strategies. Note that for 2-methylaziridine, "Acid Catalysis" alone is often insufficient to override steric control (C3 attack), unlike in styrenyl systems.

Table 1: Nucleophile and Catalyst Effects on Regio- and Stereoselectivity
Reaction ClassNucleophile (Nu)Catalyst / ActivatorMajor RegioisomerStereochemical OutcomeYield (Typical)
Basic / Neutral Amines (

), Thiols (

)
None / Mild BaseC3 (Unsubstituted) Retention 85-95%
Lewis Acid Mediated Alcohols (

), Amines

,

C3 (Unsubstituted) Retention 70-90%
Anionic Activation Bromide (

)
Aziridinium formation (via Benzyl halides)C2 (Substituted) Inversion 60-80%
Hydride Reduction Hydride (

)
Activated AziridiniumC3 (Unsubstituted) Retention >90%

Key Insight: Theoretical and experimental studies confirm that even with Lewis Acids like


, the ring opening of 2-methylaziridine with amines prefers the C3 backside attack  (Pathway A) [1]. This contrasts with 2-phenylaziridine, where Lewis acids can shift selectivity to C2. To achieve C2 attack on 2-methylaziridine, one must often use specific halide nucleophiles on pre-formed aziridinium ions [2].

Detailed Experimental Protocols

Protocol A: Regioselective C3-Ring Opening (Retention of Configuration)

Targeting the synthesis of chiral 1,2-diamines with retention of the (R)-center.

Reagents:

  • Substrate: this compound (or N-activated derivative like N-tosyl).

  • Nucleophile: Morpholine (1.2 equiv).

  • Solvent: Acetonitrile (

    
    ).
    
  • Catalyst:

    
     (0.1 equiv) - Optional, enhances rate but maintains C3 selectivity.
    

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-2-methyl-N-tosylaziridine (1.0 mmol) in anhydrous

    
     (5 mL) under 
    
    
    
    atmosphere.
  • Addition: Add morpholine (1.2 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (SiO2, EtOAc/Hexane).

  • Workup: Concentrate solvent in vacuo. Redissolve in DCM, wash with water and brine.

  • Purification: Flash column chromatography.

  • Validation:

    • Regiochemistry:

      
       NMR will show the methine proton (C2-H) multiplet distinct from the methylene (C3-H) signals. In C3 attack, the nucleophile is attached to the 
      
      
      
      .
    • Stereochemistry: Compare optical rotation or chiral HPLC with known standards. Expect Retention .

Protocol B: Regioselective C2-Ring Opening (Inversion of Configuration)

Targeting the synthesis of


-bromo amines with inversion.

Reagents:

  • Substrate: N,N-dibenzyl-2-methylaziridinium bromide (formed in situ).

  • Nucleophile: Bromide (internal/external).

Methodology (Adapted from Snippet 1.5 [2]):

  • Activation: Treat (R)-N-benzyl-2-methylaziridine with Benzyl Bromide in

    
     to form the aziridinium salt.
    
  • Ring Opening: Heat to reflux. The bromide counter-ion attacks the activated ring.

  • Outcome: Bromide attacks the C2 position exclusively.

  • Stereochemistry: Inversion to the (S)-isomer.

Decision Matrix for Synthetic Planning

Use this logic flow to select the correct conditions for your target molecule.

DecisionTree Root Target Molecule Structure? Q1 Where is the Nucleophile? Root->Q1 Path_Terminal Terminal (on CH2) (Isomeric Product) Q1->Path_Terminal At C3 (Less Hindered) Path_Internal Internal (on CH-Me) (Normal Product) Q1->Path_Internal At C2 (More Hindered) Action_C3 Use Standard Protocol (Amine/Thiol + Lewis Acid) Outcome: RETENTION Path_Terminal->Action_C3 Action_C2 Use High Activation (Aziridinium + Halide) Outcome: INVERSION Path_Internal->Action_C2

Figure 2: Synthetic decision tree for this compound ring opening.

References

  • Cherni, E. et al. (2018).[1][4] Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect.[5][4][6] Journal of Molecular Modeling.

  • D'hooghe, M. et al. (2010). Nucleophile-dependent regioselective ring opening of 2-substituted N,N-dibenzylaziridinium ions: bromide versus hydride. Chemical Communications.

  • Ghorai, M. K. et al. (2013). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines. IIT Kanpur Publications.

  • Singh, G. S. et al. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity.

Sources

Benchmarking the efficiency of catalysts for asymmetric aziridination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the efficiency of catalysts for asymmetric aziridination Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary

Chiral aziridines are critical pharmacophores and synthetic intermediates in drug development, serving as precursors to vicinal diamines and amino acids.[1] However, selecting the optimal catalytic system is non-trivial due to the dichotomy in mechanistic pathways: Lewis-acid activation (Copper) versus Metalloradical Catalysis (Cobalt/Ruthenium) versus Organocatalytic Assembly (VAPOL/Boron).

This guide objectively benchmarks the four dominant catalytic platforms—Cu-Bisoxazoline , Co-Porphyrin , Ru-Salen , and VAPOL-Boroxinate —based on enantioselectivity (% ee), substrate scope, and operational efficiency.

Comparative Matrix: Catalyst Performance

The following table synthesizes performance data across standard benchmarks. Note that "efficiency" is defined here by a combination of Turnover Number (TON), Yield, and Enantiomeric Excess (ee).

FeatureCu(BOX) (Evans)Co(Porphyrin) (Zhang)Ru(Salen) (Katsuki)VAPOL-Boron (Wulff)
Primary Mechanism Lewis Acid ActivationMetalloradical Catalysis (MRC)Metal-Nitrenoid RadicalBrønsted/Lewis Acid
Key Disconnection Alkene + PhI=NTsAlkene + Phosphoryl AzideAlkene + SESN

Imine + Diazoacetate
Best Substrates Chalcones, Trans-CinnamatesStyrenes, Electron-deficient alkenesConjugated terminal olefinsBenzhydryl Imines
Nitrene/Carbene Source PhI=NTs (Hypervalent Iodine)DPPA (Diphenylphosphoryl azide)SESN

(Sulfonyl azide)
Ethyl Diazoacetate (EDA)
Enantioselectivity >95% ee (Chalcones)90–99% ee (Styrenes)>90% ee (Terminal olefins)90–98% ee (Cis-aziridines)
Operational Note Requires oxidant byproduct removal; Cu(I)/Cu(II) redox sensitivity.Neutral conditions ; N

is the only byproduct.
Mild; tolerates air better than Cu systems.Pre-catalyst assembly required; highly scalable.

Deep Dive: Technical Analysis & Protocols

A. The Classic Standard: Copper-Bisoxazoline (Cu-BOX)

Best For: Electron-rich trans-alkenes and chalcones. Mechanism: The Cu(I) species coordinates with the bisoxazoline ligand. The complex acts as a Lewis acid to activate the hypervalent iodine reagent (PhI=NTs), generating a transient metal-nitrene species. The reaction is generally concerted or proceeds via a short-lived radical, maintaining stereospecificity for trans-alkenes.

Critical Limitation: Competitive allylic amination can occur with substrates containing allylic hydrogens.

Protocol: Asymmetric Aziridination of Trans-Stilbene
  • Catalyst: Cu(OTf) (5 mol%) + (S,S)-tBu-BOX (6 mol%)

  • Reagents: Trans-stilbene (1.0 equiv), PhI=NTs (1.1 equiv).

  • Solvent: Benzene or Dichloromethane (0.1 M).

  • Catalyst Formation: In a flame-dried Schlenk flask, mix Cu(OTf) and (S,S)-tBu-BOX in solvent under argon for 1 hour to form the active blue-green complex.

  • Substrate Addition: Add trans-stilbene to the catalyst solution.

  • Nitrene Addition: Add PhI=NTs in one portion.

  • Reaction: Stir at 0°C to Room Temperature (RT) for 12–24 hours. Monitor consumption of PhI=NTs by TLC.

  • Workup: Filter through a plug of silica to remove iodobenzene and copper salts. Concentrate and purify via flash chromatography.

B. The Modern Radical: Cobalt-Porphyrin (Co-Porphyrin)

Best For: Styrenes, acrylates, and substrates sensitive to oxidation. Mechanism: Metalloradical Catalysis (MRC). The Co(II) center activates the azide (DPPA) to form a Co(III)-nitrene radical. This radical adds to the alkene to form a C-centered radical intermediate, which then rapidly collapses to the aziridine. This pathway inhibits radical polymerization and allows for high stereocontrol.

Advantage: Uses stable azides instead of hypervalent iodine; releases N


 gas as the only byproduct (Atom Economical).
Protocol: Aziridination of Styrene with DPPA
  • Catalyst: [Co(P1)] (D2-symmetric chiral porphyrin) (2 mol%).

  • Reagents: Styrene (1.0 equiv), Diphenylphosphoryl azide (DPPA) (1.2 equiv), 4Å Molecular Sieves.

  • Solvent: Chlorobenzene.

  • Setup: Flame-dry a Schlenk tube and add 4Å MS.

  • Mix: Add [Co(P1)] catalyst, styrene, and solvent under N

    
    .
    
  • Activation: Add DPPA.

  • Reaction: Heat to 80°C (thermal activation of azide). Stir for 18 hours.

  • Workup: Cool to RT. Direct purification via silica gel chromatography (Co-porphyrins are robust but can be removed via filtration).

C. The Organocatalytic Route: VAPOL-Boroxinate

Best For: Synthesis of cis-aziridines from imines (Aza-Darzens type). Mechanism: This is distinct from the alkene-nitrene routes. It involves the reaction of an imine with a diazo compound.[2][3] The active catalyst is a chiral Boroxinate Brønsted/Lewis acid formed from VAPOL and B(OPh)


.[4] It activates the imine for nucleophilic attack by the diazoacetate.

Advantage: Unmatched access to cis-aziridine-2-carboxylates with high enantiopurity.

Protocol: Aziridination of N-Benzhydryl Imine
  • Catalyst: (S)-VAPOL (10 mol%) + B(OPh)

    
     (30 mol%).
    
  • Reagents: N-benzhydryl imine (1.0 equiv), Ethyl Diazoacetate (1.1 equiv).

  • Solvent: Toluene or DCM.

  • Pre-catalyst Assembly: Heat VAPOL and B(OPh)

    
     in solvent at 55°C for 1 hour, then apply high vacuum (0.5 mmHg) for 30 mins to remove phenol byproduct. This generates the active boroxinate species.
    
  • Reaction: Dissolve the catalyst in fresh solvent. Add the imine.

  • Addition: Add Ethyl Diazoacetate (EDA) slowly via syringe pump over 4 hours at RT.

  • Workup: Quench with saturated NaHCO

    
    . Extract and purify.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways between the Metal-Nitrene (Cu/Co) and Lewis Acid-Imine (VAPOL) approaches.

Aziridination_Pathways Start Target: Chiral Aziridine Route1 Route A: Alkene + Nitrene Start->Route1 Substrate: Alkene Route2 Route B: Imine + Diazo Start->Route2 Substrate: Imine Cat1 Cu-BOX / Rh(II) (Concerted/Stepwise) Route1->Cat1 Oxidative Cat2 Co-Porphyrin (Metalloradical) Route1->Cat2 Neutral/Radical Cat3 VAPOL-Boron (Lewis/Brønsted Acid) Route2->Cat3 Condensation Inter1 Metal-Nitrene Intermediate Cat1->Inter1 Cat2->Inter1 Inter2 Activated Imine Complex Cat3->Inter2 Prod1 Trans-Aziridines (Major) Inter1->Prod1 Stereospecific Prod2 Cis-Aziridines (Major) Inter2->Prod2 Aza-Darzens

Caption: Divergent synthetic pathways for asymmetric aziridination. Route A favors trans-products via metal-nitrenes, while Route B favors cis-products via organocatalytic activation.

Decision Workflow: Selecting the Right Catalyst

Use this logic flow to select the catalyst that matches your specific substrate constraints.

Catalyst_Selection Start Select Substrate Class Q1 Is the substrate an Alkene or Imine? Start->Q1 Branch_Imine Imine Q1->Branch_Imine Branch_Alkene Alkene Q1->Branch_Alkene Result_VAPOL Use VAPOL/Boron (Wulff System) Target: Cis-Aziridine Branch_Imine->Result_VAPOL Q2 Alkene Type? Branch_Alkene->Q2 Type_Chalcone Chalcone / Trans-Cinnamate Q2->Type_Chalcone Type_Styrene Styrene / Terminal Olefin Q2->Type_Styrene Type_Aliphatic Unactivated / Aliphatic Q2->Type_Aliphatic Result_Cu Use Cu-BOX (Evans System) Type_Chalcone->Result_Cu Result_Co Use Co-Porphyrin (Zhang System) Type_Styrene->Result_Co Type_Aliphatic->Result_Co Azide source Result_Rh Use Rh2(esp)2 (Du Bois System) Type_Aliphatic->Result_Rh Sulfamate source

Caption: Catalyst selection decision tree based on substrate class and electronic properties.

References

  • Evans, D. A. , et al. (1993). "Bis(oxazoline)–copper complexes as chiral catalysts for the enantioselective aziridination of olefins." Journal of the American Chemical Society.[4][5] Link

  • Katsuki, T. , et al. (2012). "Asymmetric olefin aziridination using a newly designed Ru(CO)(salen) complex as the catalyst." Chemical Communications.[5] Link

  • Zhang, X. P. , et al. (2006).[6] "Cobalt-Catalyzed Aziridination with Diphenylphosphoryl Azide (DPPA): Direct Synthesis of N-Phosphorus-Substituted Aziridines from Alkenes." Journal of the Organic Chemistry. Link

  • Wulff, W. D. , et al. (2000). "Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands." Angewandte Chemie International Edition. Link

  • Du Bois, J. , et al. (2002).[7] "A Unique and Highly Efficient Method for Catalytic Olefin Aziridination."[7] Journal of the American Chemical Society.[4][5] Link

Sources

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